Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJSLSMYNDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=NNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743260 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206979-63-6 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also explores the broader 1H-pyrazolo[4,3-c]pyridine core, focusing on its synthesis, biological activities, and therapeutic potential, particularly as a scaffold for carbonic anhydrase inhibitors.
Compound Identification
Chemical Name: this compound
| Identifier | Value |
| CAS Number | 1206979-63-6 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Canonical SMILES | COC(=O)c1cncc2c1[nH]nc2 |
Synthesis of the Pyrazolo[4,3-c]pyridine Core
Representative Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol describes the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole and 2-chloropyridine.
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine 3-amino-4-methylpyrazole (1.0 eq), 2-chloropyridine (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Synthetic Workflow Diagram
Caption: Synthetic scheme for 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Biological Activity: Carbonic Anhydrase Inhibition
The pyrazolo[4,3-c]pyridine scaffold is a key component in a class of compounds investigated as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological and pathological processes, making them an attractive target for drug development.
A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated their inhibitory activity against several human (hCA) isoforms. The results for selected compounds from this study are summarized below.[1][2][3]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1f | 58.8 | 6.6 | 15.6 | 20.1 |
| 1g | 66.8 | 15.3 | 25.5 | 30.8 |
| 1h | 150.2 | 20.1 | 10.3 | 28.4 |
| 1k | 88.3 | 5.6 | 18.2 | 22.7 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides and presented for illustrative purposes.[1][2][3]
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors, such as those based on the pyrazolo[4,3-c]pyridine scaffold, typically function by binding to the zinc ion in the enzyme's active site. This prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby inhibiting the hydration of carbon dioxide. In the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can lead to an increase in extracellular acidosis and a decrease in intracellular pH, which can suppress tumor growth and metastasis.
Caption: Inhibition of carbonic anhydrase by a pyrazolo[4,3-c]pyridine inhibitor.
Conclusion and Future Directions
This compound belongs to the promising class of pyrazolo[4,3-c]pyridine compounds. While specific data for this molecule is sparse, the core scaffold demonstrates significant potential in drug discovery, particularly in the development of carbonic anhydrase inhibitors for various therapeutic applications, including oncology.
Further research is warranted to synthesize and characterize this compound and evaluate its specific biological activities. The exploration of structure-activity relationships within this chemical series could lead to the discovery of more potent and selective therapeutic agents. This guide serves as a foundational resource for researchers interested in pursuing the potential of this important heterocyclic system.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-depth Technical Guide: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a key pharmacophore in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and known applications of this compound, with a focus on its relevance to drug discovery and development. While detailed experimental and biological data for this specific molecule are not extensively available in the public domain, this guide consolidates the existing knowledge and provides context based on related pyrazolo[4,3-c]pyridine derivatives.
Core Structure and Physicochemical Properties
The core structure of this compound consists of a fused pyrazole and pyridine ring system, with a methyl carboxylate group attached at the 6-position of the pyridine ring.
Chemical Structure:
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | (Calculated) |
| Molecular Weight | 177.16 g/mol | (Calculated) |
| CAS Number | 1206979-63-6 | Commercial Suppliers |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, the general synthesis of the pyrazolo[4,3-c]pyridine scaffold can be conceptualized through several retrosynthetic approaches.
Conceptual Synthetic Workflow:
Below is a generalized workflow for the potential synthesis of the pyrazolo[4,3-c]pyridine core, which could be adapted for the synthesis of the title compound.
Caption: A generalized synthetic strategy for the pyrazolo[4,3-c]pyridine scaffold.
Known Reactions:
While the direct synthesis is not well-documented, this compound has been utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Experimental Protocol: N-Alkylation of this compound
One documented reaction is the N-alkylation of the pyrazole ring. This procedure is adapted from patent literature describing the synthesis of T-type calcium channel antagonists.
-
Materials:
-
This compound
-
Iodomethane (CH₃I)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Cesium Carbonate (approx. 2.5 eq) and Iodomethane (approx. 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, add water and ethyl acetate to the reaction mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated product.
-
Biological Activity and Therapeutic Potential
The pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities. Derivatives have shown potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1]
While specific biological data for this compound is scarce, its use as a building block in the synthesis of targeted therapies provides insight into its potential areas of application.
Involvement in Signaling Pathways (Inferred):
The utilization of this compound in the synthesis of RIP1 kinase inhibitors suggests a potential, albeit indirect, link to inflammatory and cell death signaling pathways. RIP1 kinase is a critical regulator of TNF-alpha-induced inflammation and necroptosis.
Caption: Inferred role as a synthetic precursor for modulators of the RIP1 kinase pathway.
Similarly, its use in developing T-type calcium channel antagonists points towards a potential application in neurological and cardiovascular disorders where these channels play a crucial role.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with confirmed utility in the synthesis of biologically active molecules, including kinase inhibitors and ion channel modulators. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, comprehensive characterization, and specific biological profile.
Future research efforts should focus on:
-
Publication of a detailed, high-yield synthesis protocol for this compound.
-
Thorough spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to establish a reference dataset.
-
Screening for biological activity across various targets, particularly kinases and ion channels, to uncover its intrinsic therapeutic potential.
The elucidation of this information will undoubtedly accelerate the use of this promising scaffold in the development of novel therapeutics.
References
An In-depth Technical Guide on Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, potential synthetic routes, and its role as a modulator of key cellular signaling pathways.
Core Compound Data
The physicochemical properties of this compound are summarized in the table below. Data for closely related isomers are also provided for comparative purposes, as the exact data for the title compound is not widely published. The molecular formula for this compound is C₈H₇N₃O₂, leading to a calculated molecular weight of 177.16 g/mol .
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₈H₇N₃O₂ | Calculated |
| Molecular Weight | 177.16 g/mol | Calculated |
| CAS Number | Not available | - |
| Related Compound | Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | [1] |
| Molecular Weight | 177.163 g/mol | [1] |
| Related Compound | Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
| Molecular Weight | 177.16 g/mol |
Chemical Structure
References
The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold, a privileged heterocyclic structure, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pyrazolo[4,3-c]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.
Diverse Biological Activities and Therapeutic Targets
Pyrazolo[4,3-c]pyridine derivatives have been extensively investigated for their potential as:
-
Anticancer Agents: These compounds have shown potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1]
-
Anti-inflammatory Agents: A notable anti-inflammatory mechanism of these derivatives is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[2]
-
Carbonic Anhydrase Inhibitors: Certain sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been identified as potent inhibitors of various carbonic anhydrase (CA) isoforms, which are involved in numerous physiological and pathological processes.[3][4][5]
-
Kinase Inhibitors: The pyrazolopyridine core is a recognized bioisostere of purine, enabling it to effectively bind to the ATP pocket of various kinases, leading to their inhibition.[1]
Quantitative Analysis of Biological Activity
The biological efficacy of pyrazolo[4,3-c]pyridine derivatives has been quantified in numerous studies. The following tables summarize key inhibitory activities.
Table 1: Carbonic Anhydrase Inhibition by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives [3][4][5]
| Compound | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| 1f | hCA I | 25.8 |
| hCA II | 18.9 | |
| 1g | hCA I | 35.4 |
| 1h | hCA I | 42.1 |
| 1k | hCA I | 48.9 |
| AAZ (Acetazolamide) | hCA I | 250 |
| hCA II | 12 |
Table 2: Inhibition of Nitric Oxide Production by Pyrazolo[4,3-c]quinoline Derivatives in LPS-induced RAW 264.7 Cells [2]
| Compound | IC₅₀ (µM) | Cell Viability at 10 µM (%) |
| 2a | 0.39 | 9 |
| 2i | 0.28 | 85 |
| 2m | 0.32 | 92 |
| 1400W (Positive Control) | 0.35 | >95 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used to evaluate the biological activity of pyrazolo[4,3-c]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[6]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Inhibition of Nitric Oxide Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatant.[11][12][13]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[11]
Protocol Outline:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Pre-treatment: Treat the cells with the test compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Transfer the cell culture supernatant to a new plate and add the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Kinase Inhibition Assay (Luminescence-Based)
This type of assay measures the activity of a kinase by quantifying the amount of ATP remaining in the solution following the kinase reaction.[14][15]
Principle: The luminescent signal is inversely proportional to the amount of kinase activity. A decrease in luminescence indicates inhibition of the kinase by the test compound.[14]
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the pyrazolo[4,3-c]pyridine derivative.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the remaining ATP by generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Signaling Pathways Modulated by Pyrazolopyridine Derivatives
The anticancer activity of pyrazolopyridine derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Conclusion
Pyrazolo[4,3-c]pyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents is well-supported by a growing body of scientific literature. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective therapies.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate and Its Derivatives
For researchers, scientists, and professionals in drug development, the pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry. Its role as a purine bioisostere makes it a valuable core for targeting ATP-binding sites, particularly in kinases. This technical guide provides a comprehensive review of the available literature on methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, focusing on its synthesis, and the biological activities of its key derivatives.
Chemical Properties and Synthesis
A general synthetic approach to the broader pyrazolo[4,3-c]pyridine core involves the condensation of aminopyrazoles with activated carbonyl compounds.[1] For instance, the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine has been achieved through a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction between 3-amino-4-methylpyrazole and 2-chloropyridine.[2]
Biological Activity and Therapeutic Potential
The primary therapeutic interest in the this compound scaffold lies in its use as a key building block for the synthesis of potent kinase inhibitors.[1]
Extracellular Signal-Regulated Kinase (ERK) Inhibition
A significant body of research has focused on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as inhibitors of Extracellular Signal-Regulated Kinase (ERK).[3][4] The ERK/MAPK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in over 30% of human cancers.[3][4]
Derivatives of this compound have been developed as highly potent and selective ERK inhibitors.[3][4] These compounds have demonstrated the ability to overcome resistance to BRAF and MEK inhibitors, which often arises from the reactivation of the ERK signaling pathway.[3]
Quantitative Data on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives
The following table summarizes the in vitro inhibitory activity of key 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives against ERK1 and ERK2 kinases.
| Compound ID | Structure | ERK1 IC50 (nM) | ERK2 IC50 (nM) |
| Compound 21 | 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(1-phenylethyl)urea | 1.1 | 0.3 |
| SCH772984 (Reference) | Indazole core ERK inhibitor | 4 | 1 |
Data extracted from "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers".[3]
Experimental Protocols
General Procedure for the Synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives
The synthesis of the urea derivatives typically involves the reaction of a 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate with a suitable isocyanate or the sequential treatment with a phosgene equivalent followed by an amine.
Step 1: Synthesis of the 6-amino-1H-pyrazolo[4,3-c]pyridine core. While a specific protocol for this intermediate is not detailed in the provided search results, a common method for the introduction of an amino group at this position on a pyridine ring is through nucleophilic aromatic substitution of a leaving group (e.g., a halide) with an amine source, or through the reduction of a corresponding nitro compound.
Step 2: Urea formation. To a solution of 6-amino-1H-pyrazolo[4,3-c]pyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of the desired isocyanate is added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography or LC-MS. The product is then isolated and purified by standard techniques such as crystallization or column chromatography.
Signaling Pathway and Experimental Workflow Visualization
ERK/MAPK Signaling Pathway
The following diagram illustrates the canonical ERK/MAPK signaling pathway, which is a key target for derivatives of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade through Ras, Raf, MEK, and finally ERK, which then translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
Caption: The ERK/MAPK signaling pathway and the point of inhibition by 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.
General Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel kinase inhibitors, such as the derivatives of this compound.
Caption: A generalized workflow for the discovery and development of pyrazolopyridine-based kinase inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential biological activities of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and its place within the broader context of pyrazolopyridine-based therapeutic agents.
Core Compound Properties
This compound is a heterocyclic organic compound featuring a fused pyrazolo[4,3-c]pyridine bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a candidate for interacting with a variety of biological targets.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 1206979-63-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₇N₃O₂ | Calculated |
| Molecular Weight | 177.16 g/mol | Calculated |
| Physical Form | Solid | Based on data for the closely related Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate[1] |
| Storage Temperature | 2-8°C | Chemical Supplier Recommendations[1] |
| Melting Point | Not available | Data for the specific compound is not readily available. Related pyrazolopyridine derivatives exhibit a wide range of melting points. |
| Boiling Point | Not available | Data for the specific compound is not readily available. |
| Solubility | Not available | Data for the specific compound is not readily available. Generally, such compounds exhibit solubility in organic solvents like DMSO and methanol. |
Table 2: Computed Chemical Properties of a Closely Related Isomer (Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate)
| Property | Value | Source |
| XLogP3 | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 177.053826475 | PubChem[2] |
| Topological Polar Surface Area | 67.9 Ų | PubChem[2] |
Spectral Data (Representative for Pyrazolopyridine Carboxylate Derivatives)
While specific spectral data for this compound is not publicly available, the following tables present representative ¹H and ¹³C NMR data for a structurally similar compound, 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate, to provide an indication of expected chemical shifts.
Table 3: Representative ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 9.39 | d | 1H | Pyridine-H |
| 8.64 | d | 1H | Pyridine-H |
| 7.73 | d | 2H | Ar-H |
| 7.64 | d | 2H | Ar-H |
| 4.60 | q | 2H | -OCH₂CH₃ |
| 4.00 | s | 3H | -COOCH₃ |
| 1.49 | t | 3H | -OCH₂CH₃ |
| Source: Adapted from a study on related pyrazolo[4,3-b]pyridines[3] |
Table 4: Representative ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) |
| 165.2 |
| 160.9 |
| 149.2 |
| 143.0 |
| 137.6 |
| 137.3 |
| 133.1 |
| 132.3 |
| 124.9 |
| 124.1 |
| 122.6 |
| 120.8 |
| 61.9 |
| 52.9 |
| 14.5 |
| Source: Adapted from a study on related pyrazolo[4,3-b]pyridines[3] |
Experimental Protocols: Synthesis of the Pyrazolo[4,3-c]pyridine Core
A general and efficient method for the synthesis of the pyrazolo[4,3-c]pyridine scaffold involves the functionalization of a pre-existing pyridine ring. The following protocol is a representative example of how such a synthesis can be approached.
General Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This method provides a versatile scaffold that can be further elaborated to obtain the target compound.
-
Step 1: N-alkylation and Protection: The starting 5-halo-1H-pyrazolo[3,4-c]pyridine can be selectively protected at the N-1 or N-2 position.
-
Step 2: C-3 Functionalization: The C-3 position can be functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions.
-
Step 3: C-5 Amination: The halo-substituent at the C-5 position can be replaced with an amine using a Pd-catalyzed Buchwald-Hartwig amination.
-
Step 4: C-7 Metalation: The C-7 position can be selectively metalated using reagents like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling.
This multi-step functionalization approach allows for the introduction of various substituents at different positions of the pyrazolo[4,3-c]pyridine core, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]
Biological Activity and Therapeutic Potential
The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities. While specific studies on this compound are limited, the broader class of pyrazolo[4,3-c]pyridines and related isomers have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolopyridine derivatives.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Pyrazolopyridines are structurally similar to the purine core of ATP, making them competitive inhibitors of ATP-binding sites in kinases.[7] Key kinase targets for pyrazolopyridine-based inhibitors include:
-
c-Met (HGFR): Aberrant c-Met signaling is implicated in various cancers. Pyrazolo[4,3-b]pyridines have been developed as selective c-Met inhibitors.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is a known driver of tumorigenesis. Pyrazolo[3,4-b]pyridine derivatives have shown potent FGFR inhibitory activity.[7]
-
Inducible T-cell Kinase (ITK): ITK is a key kinase in T-cell signaling, and its inhibition is a potential strategy for treating T-cell malignancies and autoimmune diseases.[8]
-
c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in inflammation and cancer. Pyrazole-based compounds have been developed as JNK inhibitors.[9]
-
TANK-binding kinase 1 (TBK1): TBK1 is involved in innate immunity and has been identified as a target in certain cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[10]
-
Other Potential Therapeutic Applications
Beyond cancer, pyrazolo[4,3-c]pyridine derivatives have been investigated for a range of other biological activities, suggesting a broad therapeutic potential.[11] These include:
-
Anti-inflammatory activity
-
Antimicrobial activity
-
Antiviral activity
-
Analgesic effects
-
Modulation of the nervous and immune systems
Conclusion
This compound belongs to a class of compounds with significant promise in drug discovery and development. While specific experimental data for this particular molecule is sparse in the public domain, the extensive research on the broader pyrazolo[4,3-c]pyridine scaffold provides a strong foundation for its potential as a biologically active agent, particularly in the areas of oncology and inflammation. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. This guide serves as a starting point for researchers and drug development professionals interested in this promising area of medicinal chemistry.
References
- 1. Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 1658461-71-2 [sigmaaldrich.com]
- 2. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2004016615A1 - PYRAZOLO (4,3c) CINNOLINE COMPOUNDS AS INHIBITORS OF ITK KINASE ACTIVITY - Google Patents [patents.google.com]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to the Pyrazolo[4,3-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic system, an isostere of purine, serves as a versatile template for the design of inhibitors targeting a range of enzymes and receptors implicated in various pathological conditions. This technical guide provides a comprehensive analysis of the pyrazolo[4,3-c]pyridine core, including its synthesis, key biological activities, and the mechanisms of action of its derivatives. Detailed experimental protocols for relevant assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important pharmacophore.
Core Structure and Physicochemical Properties
The pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms in this scaffold allows for a variety of substitution patterns, which can be strategically modified to modulate its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.
Synthesis of the Pyrazolo[4,3-c]pyridine Core
Several synthetic routes to the pyrazolo[4,3-c]pyridine core have been established. A common and effective method involves the condensation of a dienamine with various amines containing a sulfonamide fragment.
General Synthetic Scheme:
A prevalent synthetic approach involves a multi-step process starting from dimethyl acetonedicarboxylate. This is converted to a dienamine intermediate, which then undergoes condensation with an appropriate amine to yield the final pyrazolo[4,3-c]pyridine structure.[1] The reaction is typically carried out under reflux in a solvent like methanol, providing good to excellent yields of the target compounds.[1]
Biological Activities and Therapeutic Potential
Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[2][3] These activities include:
-
Anticancer: Inhibition of various kinases and antiproliferative effects against a range of cancer cell lines.[2]
-
Anti-inflammatory: Modulation of inflammatory pathways.[2][3]
-
Antimicrobial: Activity against various bacterial and parasitic pathogens.[1][2]
-
Anxiolytic: Interaction with central nervous system receptors.[2]
-
Enzyme Inhibition: Potent inhibition of enzymes such as carbonic anhydrases and kinases.[1]
The therapeutic versatility of this scaffold is highlighted by the FDA approval of drugs like Asciminib, an allosteric inhibitor of BCR-ABL1 tyrosine kinase, which contains the pyrazolo[4,3-c]pyridine core.[1]
Kinase Inhibition
A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis in many cancers. Pyrazolo[4,3-c]pyridine derivatives have been developed as potent c-Met inhibitors.
Signaling Pathway of c-Met:
Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Its overexpression is associated with several cancers. The JAK/STAT pathway is a primary regulator of Pim-1 expression.
Signaling Pathway of Pim-1 Kinase:
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[1]
Table 1: Inhibitory Activity (Ki) of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1f | 58.8 | 5.6 | 421.4 | 34.5 |
| 1g | 66.8 | - | - | - |
| 1k | 88.3 | - | - | - |
| Acetazolamide (Standard) | 250.0 | 12.1 | 25.8 | 5.7 |
| Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[4] |
Inhibition of Protein-Protein Interactions: PEX14-PEX5
A novel application of the pyrazolo[4,3-c]pyridine scaffold is in the disruption of protein-protein interactions (PPIs). Derivatives have been identified as the first small-molecule inhibitors of the PEX14-PEX5 interaction, which is crucial for protein import into glycosomes in Trypanosoma, making it a promising target for developing new trypanocidal drugs.[5]
Logical Relationship of PEX14-PEX5 Inhibition:
Experimental Protocols
c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase activity.
Experimental Workflow:
Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-c]pyridine compound at a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute recombinant c-Met enzyme in 1X Kinase Buffer to a 4X working concentration and add 5 µL to all wells except the negative controls.
-
Kinase Reaction Initiation: Prepare a 2X working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix containing a Europium (Eu)-labeled antibody and EDTA. Add 10 µL to all wells to stop the reaction.
-
Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from CO2 hydration.
Methodology:
-
Solution Preparation:
-
Buffer: Prepare a reaction buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).
-
Enzyme Solution: Dissolve the carbonic anhydrase and the pyrazolo[4,3-c]pyridine inhibitor in the appropriate buffer.
-
CO2-Saturated Water: Bubble pure CO2 gas through deionized water at 0°C for at least 30 minutes.
-
-
Assay Procedure:
-
Equilibrate the reaction buffer and enzyme solution at 0°C.
-
In a stopped-flow spectrophotometer, rapidly mix the CO2-saturated water with the reaction buffer containing the enzyme and inhibitor.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the change in absorbance.
-
Calculate the Wilbur-Anderson Unit (WAU) to quantify the enzyme activity.
-
Determine the Ki of the inhibitor by measuring the enzyme activity at various inhibitor concentrations.[6]
-
NCI-60 Human Tumor Cell Line Screen
This is a standardized screen to evaluate the anticancer potential of a compound against 60 different human cancer cell lines.
Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After 24 hours, the pyrazolo[4,3-c]pyridine compound, solubilized in DMSO, is added to the plates at five different concentrations (typically in 10-fold or ½ log dilutions).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein.
-
Data Analysis: The optical density is read, and the percentage of growth is calculated at each drug concentration. This data is used to determine parameters such as the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[7][8]
Conclusion
The pyrazolo[4,3-c]pyridine core represents a highly versatile and promising scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have led to significant advancements in the development of novel therapeutic agents. The ability of this core to be tailored to inhibit a wide range of targets, from well-established enzymes like kinases and carbonic anhydrases to challenging targets like protein-protein interactions, underscores its importance. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold. Continued exploration of this chemical space is anticipated to yield a new generation of innovative medicines for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
Methodological & Application
Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in the design of various therapeutic agents. This document outlines a plausible multi-step synthetic pathway, including reaction conditions, necessary reagents, and purification methods, based on established chemical principles for the synthesis of related heterocyclic systems.
Introduction
The 1H-pyrazolo[4,3-c]pyridine core is a purine isostere and a valuable scaffold in the development of kinase inhibitors and other targeted therapies. The title compound, this compound, is a functionalized derivative that can serve as a versatile intermediate for the synthesis of more complex molecules and compound libraries. This protocol details a proposed synthetic route starting from a substituted pyridine precursor, followed by the formation of the fused pyrazole ring, functional group manipulation, and final esterification.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step process, as illustrated in the workflow diagram below. The key strategic elements involve the construction of the bicyclic pyrazolopyridine core via cyclization of a functionalized pyridine with hydrazine, followed by oxidation and esterification to yield the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-formyl-2-methylpyridine (Hypothetical Intermediate)
-
Materials: 2-methyl-3-chloropyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of DMF in DCM at 0 °C, slowly add POCl₃.
-
Allow the mixture to warm to room temperature, then add 2-methyl-3-chloropyridine.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
After completion, cool the reaction and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridine
This step involves the cyclization of the substituted pyridine with hydrazine to form the pyrazolopyridine core.
-
Materials: 3-Chloro-4-formyl-2-methylpyridine, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 3-chloro-4-formyl-2-methylpyridine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
The methyl group at the 6-position of the pyrazolopyridine is oxidized to a carboxylic acid.
-
Materials: 6-methyl-1H-pyrazolo[4,3-c]pyridine, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).
-
Procedure:
-
Suspend 6-methyl-1H-pyrazolo[4,3-c]pyridine in water.
-
Heat the suspension and add a solution of KMnO₄ in water portion-wise.
-
Maintain the temperature and stirring until the reaction is complete (indicated by the disappearance of the purple color).
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify with HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 4: Synthesis of this compound
The final step is the esterification of the carboxylic acid with methanol.
-
Materials: 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, methanol, sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Procedure (Fischer Esterification):
-
Suspend 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
-
Data Presentation
As this protocol is based on established chemical principles rather than a specific literature report with quantitative data, a table of expected yields and analytical data is not provided. Researchers should characterize the products of each step using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity. The yields will be dependent on the specific reaction conditions and scale.
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of the target compound.
Caption: Key transformations in the synthesis of the target compound.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the synthesis of this compound. While this specific multi-step synthesis requires experimental validation, it is based on well-established and reliable reactions in heterocyclic chemistry. This protocol should serve as a valuable guide for researchers embarking on the synthesis of this and related pyrazolopyridine derivatives for applications in drug discovery and development. It is strongly recommended that all reactions be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Pyrazolopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have made them attractive targets in medicinal chemistry and drug discovery. This document provides detailed experimental procedures for the synthesis of various pyrazolopyridine isomers, focusing on multicomponent reactions and sequential one-pot syntheses. The protocols are designed to be clear, concise, and reproducible for researchers in the field.
Method 1: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines via Microwave Irradiation
This method describes an efficient and environmentally friendly one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives through a multicomponent reaction of a 1,3-disubstituted-1H-pyrazol-5-amine, an aromatic aldehyde, and ethyl cyanoacetate in an aqueous medium under microwave irradiation.[1][2]
Experimental Protocol
Materials:
-
1,3-Dimethyl-1H-pyrazol-5-amine
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Triethylamine (TEA)
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the desired substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 eq.).
-
Add 5 mL of deionized water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Entry | Aldehyde (Substituent) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 10 | 94 | 186-188 |
| 2 | 4-Chlorobenzaldehyde | 12 | 92 | 195-197 |
| 3 | 4-Methylbenzaldehyde | 10 | 95 | 201-203 |
| 4 | 4-Methoxybenzaldehyde | 15 | 90 | 178-180 |
| 5 | 4-Nitrobenzaldehyde | 15 | 88 | 210-212 |
Table 1: Reaction parameters and yields for the microwave-assisted synthesis of various pyrazolo[3,4-b]pyridine derivatives.[1]
Reaction Pathway
Caption: Multicomponent synthesis of Pyrazolo[3,4-b]pyridines.
Method 2: Synthesis of Pyrazolo[4,3-b]pyridines via a Modified Japp-Klingemann Reaction
This protocol details a robust, one-pot procedure for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. The key steps involve a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[3][4][5][6]
Experimental Protocol
Part A: Synthesis of Pyridinyl Keto Esters
-
To a stirred suspension of sodium hydride (60% in mineral oil, 40 mmol) in anhydrous THF (50 mL), add ethyl acetoacetate (20 mmol) dropwise at 0 °C.
-
Stir the suspension for 15 minutes at room temperature.
-
Add the corresponding 2-chloro-3-nitropyridine (20 mmol) in small portions.
-
Stir the reaction mixture at 40 °C for 2-6 hours (monitored by TLC).
-
Pour the reaction mixture into 250 mL of water and acidify with concentrated HCl to pH 3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
-
Dissolve the pyridinyl keto ester (1 mmol) in acetonitrile (10 mL).
-
Add pyridine (2 mmol).
-
Add the arenediazonium tosylate (1.1 mmol) and stir the mixture at room temperature for 1-2 hours.
-
Add pyrrolidine (3 mmol) and stir the reaction mixture at 40 °C for 2-4 hours (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine.
Quantitative Data Summary
| Entry | R in 2-chloro-3-nitropyridine | Ar in ArN2+OTs- | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | H | 4-Chlorophenyl | 82 |
| 3 | H | 4-Methoxyphenyl | 88 |
| 4 | 5-CF3 | Phenyl | 75 |
| 5 | 5-CF3 | 4-Nitrophenyl | 68 |
Table 2: Yields for the one-pot synthesis of various pyrazolo[4,3-b]pyridine derivatives.[4]
Experimental Workflow
Caption: Workflow for Pyrazolo[4,3-b]pyridine synthesis.
Method 3: Synthesis of Halogen-Functionalized Pyrazolo[3,4-b]pyridines
This protocol describes a cascade 6-endo-dig cyclization for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes using iodine or N-bromosuccinimide (NBS) as a halogen source.[7]
Experimental Protocol
Materials:
-
Substituted 5-aminopyrazole (e.g., 1-methyl-1H-pyrazol-5-amine)
-
Substituted alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde)
-
Iodine (I2) or N-Bromosuccinimide (NBS)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na2S2O3) solution
Procedure:
-
To a 25 mL Schlenk tube, add the 5-aminopyrazole (0.20 mmol), alkynyl aldehyde (0.24 mmol), and K2CO3 (0.40 mmol).
-
Add DMF (2.0 mL) to the tube.
-
Add a solution of I2 (0.30 mmol) or NBS (0.30 mmol) in DMF (1.0 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours (monitored by TLC).
-
Upon completion, add 50 mL of water to the mixture and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated Na2S2O3 solution (for iodine) or water (for NBS), followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the halogenated pyrazolo[3,4-b]pyridine.
Quantitative Data Summary
| Entry | 5-Aminopyrazole | Alkynyl Aldehyde | Halogen Source | Yield (%) |
| 1 | 1-Methyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2 | 85 |
| 2 | 1-Phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2 | 78 |
| 3 | 1-Methyl-1H-pyrazol-5-amine | 3-(p-Tolyl)propiolaldehyde | I2 | 82 |
| 4 | 1-Methyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | NBS | 88 |
| 5 | 1-Phenyl-1H-pyrazol-5-amine | 3-(p-Tolyl)propiolaldehyde | NBS | 80 |
Table 3: Yields for the synthesis of various halogen-functionalized pyrazolo[3,4-b]pyridines.[7]
Reaction Pathway
Caption: Synthesis of Halogenated Pyrazolo[3,4-b]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate in Kinase Inhibition Assays
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] As bioisosteres of purines, these compounds can effectively occupy the ATP-binding pocket of kinases, leading to the modulation of their catalytic activity.[1][3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinases attractive targets for therapeutic intervention.[3][4] Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate belongs to this promising class of molecules and holds potential as a kinase inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound in various kinase inhibition assays.
Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated inhibitory activity against various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Extracellular Signal-Regulated Kinase (ERK).[5][6] This suggests that this compound may also exhibit inhibitory effects on a range of kinases, making it a valuable tool for screening and profiling studies.
Data Presentation
To facilitate the evaluation of this compound, all quantitative data, such as half-maximal inhibitory concentration (IC50) values, should be meticulously recorded and organized. Below is a template table for summarizing such data.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | Compound IC50 (µM) | Positive Control IC50 (µM) |
| e.g., Kinase A | Luminescence | Data to be filled | Data to be filled |
| e.g., Kinase B | TR-FRET | Data to be filled | Data to be filled |
| e.g., Kinase C | Fluorescence Polarization | Data to be filled | Data to be filled |
| Add more kinases as tested |
Note: The positive control should be a known inhibitor of the respective kinase, for example, Staurosporine, a broad-spectrum kinase inhibitor.[4]
Experimental Protocols
The following are detailed protocols for common kinase inhibition assays that can be adapted for this compound.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4]
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (containing the kinase in assay buffer).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase assay.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are proximity-based assays that measure the phosphorylation of a substrate by a kinase.
Materials:
-
This compound
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and Alexa Fluor™ 647-streptavidin)
-
Kinase Assay Buffer
-
Low-volume, white 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of the kinase and biotinylated substrate solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the Eu-labeled antibody and streptavidin-Alexa Fluor™ 647.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a TR-FRET based kinase assay.
Signaling Pathway Context
The pyrazolopyridine scaffold is a versatile kinase inhibitor core. For instance, derivatives of the related pyrazolo[3,4-b]pyridine have been shown to inhibit TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[7] Inhibition of TBK1 can modulate downstream signaling pathways, such as the interferon response. Understanding the broader signaling context is crucial for interpreting the biological effects of this compound.
Caption: A generalized kinase signaling cascade.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific kinases and experimental conditions. It is crucial to include appropriate positive and negative controls in all assays to ensure data validity. The biological activity and specific kinase targets of this compound need to be experimentally determined.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate as a PD-1/PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and immune tolerance. Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response. Small molecule inhibitors targeting the PD-1/PD-L1 interaction are of significant interest as they offer potential advantages over monoclonal antibodies, such as improved oral bioavailability and better tumor penetration.
This document provides detailed application notes and experimental protocols for the evaluation of pyrazolopyridine-based compounds as PD-1/PD-L1 inhibitors. While specific experimental data for Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is not extensively available in public literature, we present data for a closely related and potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, herein referred to as Compound D38 , as a representative example. The methodologies described are broadly applicable for the characterization of novel small molecule inhibitors of the PD-1/PD-L1 pathway.
Data Presentation: In Vitro Efficacy of a Representative Pyrazolopyridine Inhibitor (Compound D38)
The following tables summarize the quantitative data for the inhibitory activity of Compound D38, a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, against the PD-1/PD-L1 interaction.
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction
| Compound | Assay Type | Target | IC50 (nM) |
| Compound D38 | HTRF Binding Assay | Human PD-1/PD-L1 | 9.6 |
Table 2: Cell-Based Inhibition of PD-1/PD-L1 Signaling
| Compound | Assay Type | Cell Lines | EC50 (µM) |
| Compound D38 | Co-culture Reporter Assay | CHO-K1 (expressing PD-L1 and TCR activator) and Jurkat (expressing PD-1) | 1.61 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for the screening and characterization of small molecule inhibitors.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Caption: Screening workflow for PD-1/PD-L1 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize small molecule inhibitors of the PD-1/PD-L1 interaction.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol describes a biochemical assay to quantify the direct binding inhibition of the PD-1/PD-L1 interaction by a test compound.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation: Dilute the recombinant PD-1 and PD-L1 proteins, as well as the labeled antibodies, to their optimal working concentrations in assay buffer. These concentrations should be determined empirically through titration experiments.
-
Assay Reaction: a. Add 5 µL of the diluted test compound or control (assay buffer with DMSO) to the wells of the 384-well plate. b. Add 5 µL of the diluted PD-L1-Fc protein solution to each well. c. Incubate for 15 minutes at room temperature. d. Add 5 µL of the diluted PD-1-His protein solution to each well. e. Incubate for another 15 minutes at room temperature. f. Add 5 µL of the pre-mixed donor and acceptor labeled antibodies.
-
Incubation: Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)]. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This protocol outlines a cell-based functional assay to measure the ability of a test compound to block PD-1/PD-L1-mediated inhibition of T-cell receptor (TCR) signaling.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a TCR activator)
-
PD-1 effector/reporter cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase reporter assay reagent (e.g., Bio-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: a. Seed the PD-L1 expressing cells at an optimized density in a 96-well plate and incubate overnight to allow for cell adherence.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the medium from the plated PD-L1 cells and add the compound dilutions.
-
Co-culture: a. Add the PD-1 effector/reporter cells to the wells containing the PD-L1 cells and the test compound. The ratio of effector to target cells should be optimized (e.g., 10:1).
-
Incubation: Incubate the co-culture plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luminescence Reading: a. Equilibrate the plate to room temperature. b. Add the luciferase reporter assay reagent to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescence signal is proportional to the inhibition of the PD-1/PD-L1 interaction. b. Plot the luminescence signal against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic model to determine the EC50 value.
Conclusion
The provided data on a representative pyrazolopy
Application of Pyrazolopyridines in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology.[1][2][3] Structurally similar to purines, they can act as antagonists in many biological processes, making them prime candidates for drug development.[1][2][3] Their primary mechanism of action in cancer therapeutics often involves the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][5] Several pyrazolopyridine derivatives have demonstrated potent anticancer activity, with some compounds like selpercatinib, glumetinib, camonsertib, and olverembatinib receiving regulatory approval or advancing into late-stage clinical trials.[4][5][6]
This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of pyrazolopyridine derivatives.
Key Applications in Cancer Research
Pyrazolopyridine derivatives are versatile scaffolds for the development of targeted cancer therapies. Their primary applications lie in the inhibition of key kinases involved in cancer progression, including:
-
Receptor Tyrosine Kinases (RTKs): Such as RET, c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[4][7]
-
Non-Receptor Tyrosine Kinases: Including the BCR-ABL kinase, a hallmark of chronic myeloid leukemia (CML).[4]
-
Cyclin-Dependent Kinases (CDKs): Which are essential for cell cycle regulation.[8]
-
Phosphatidylinositol 3-Kinases (PI3Ks): Central components of a critical cell survival pathway.[1]
By targeting these kinases, pyrazolopyridines can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[9][10]
Data Presentation: Anticancer Activity of Pyrazolopyridine Derivatives
The following tables summarize the in vitro inhibitory activities of selected pyrazolopyridine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Antiproliferative Activity of Pyrazolopyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | HepG-2 (Liver) | 3.42 ± 1.31 | [4] |
| MCF-7 (Breast) | 4.16 ± 0.2 | [4] | |
| HCT-116 (Colon) | 9.21 ± 0.02 | [4] | |
| Compound 5b | HepG-2 (Liver) | 3.56 ± 1.5 | [4] |
| Compound 10b | HepG-2 (Liver) | 4.28 ± 0.23 | [4] |
| MCF-7 (Breast) | 8.13 ± 0.4 | [4] | |
| HCT-116 (Colon) | 9.36 ± 0.45 | [4] | |
| Compound 46 | MIA PaCa-2 (Pancreatic) | Submicromolar | [11] |
| SCOV3 (Ovarian) | Low micromolar | [11] | |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [10] |
| Pyrazolopyridine 12a | PC-3 (Prostate) | 3.0 - 16.0 | [9] |
| Pyrazolopyridine 11a | A2058 (Melanoma) | 3.0 - 16.0 | [9] |
| DU145 (Prostate) | 3.0 - 16.0 | [9] |
Table 2: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Selpercatinib | RET | Not specified | [4] |
| Glumetinib (SCC244) | c-Met | 0.42 | [12][13] |
| Olverembatinib (HQP1351) | BCR-ABL (and mutants) | Not specified | [4] |
| Compound 4 | CDK2/cyclin A2 | 240 | [14] |
| Compound 1 | CDK2/cyclin A2 | 570 | [14] |
| Compound 8 | CDK2/cyclin A2 | 650 | [14] |
| Compound 11 | CDK2/cyclin A2 | 500 | [14] |
| Compound 14 | CDK2/cyclin A2 | 930 | [14] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Glumetinib | c-Met/HGFR | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Pyrazolopyridine Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of pyrazolopyridine derivatives. Pyrazolopyridines are a significant class of heterocyclic compounds with a wide range of biological activities, making their precise characterization crucial for drug discovery and development.[1][2][3][4][5] The following sections detail the application of various spectroscopic and chromatographic methods, complete with generalized experimental protocols and data presentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of pyrazolopyridine derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Application Note:
¹H NMR spectra of pyrazolopyridines typically show distinct signals for aromatic protons on both the pyrazole and pyridine rings.[6] Chemical shifts are influenced by the substitution pattern on the bicyclic system. For instance, protons on the pyridine ring often appear in the range of δ 7.0-8.5 ppm.[6] The proton at position 3 of the pyrazolo[3,4-b]pyridine core frequently appears as a singlet.[6]
¹³C NMR spectroscopy is instrumental in confirming the carbon framework and can be used to differentiate between N-1 and N-2 substituted isomers of pyrazolo[3,4-b]pyridines.[6] The chemical shifts of the carbon atoms provide insights into the electronic distribution within the molecule.
Experimental Protocol (Generalized):
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolopyridine sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard.[7][8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[7][9]
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Data Presentation:
Table 1: Representative ¹H NMR Spectral Data for a Substituted 1H-Pyrazolo[3,4-b]pyridine Derivative [6]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | 8.06 | s | - |
| 4-H | 7.13-7.20 | dd | - |
| 5-H | 7.80-7.90 | dd | - |
| 6-H | 8.50-8.55 | dd | - |
Table 2: Representative ¹³C NMR Spectral Data for a Substituted 1H-Pyrazolo[3,4-b]pyridine Derivative [6]
| Carbon Position | Chemical Shift (δ, ppm) |
| C3 | 135.2 |
| C3a | 120.5 |
| C4 | 115.8 |
| C5 | 140.1 |
| C6 | 150.3 |
| C7a | 148.9 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazolopyridine compounds. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Application Note:
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for pyrazolopyridine analysis.[1][7] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[7][8] The fragmentation of pyrazolopyridine derivatives often involves the loss of small molecules like HCN, CO, and cleavage of substituent groups.[10][11] For example, the fragmentation of some pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines is initiated by the elimination of a CO molecule.[10]
Experimental Protocol (Generalized):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For solid samples, direct insertion probes can be used.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, EI).[1][7]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features. Compare the observed isotopic distribution with the theoretical pattern to confirm the elemental composition.
Data Presentation:
Table 3: Representative HRMS Data for Pyrazolopyridine Derivatives [7][8]
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Derivative 4a | C₁₆H₁₄N₃O⁺ | 264.1131 | 264.1134 |
| Derivative 4b | C₂₄H₂₃N₄O⁺ | 383.1866 | 383.1867 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of pyrazolopyridine compounds and for their separation from reaction mixtures or biological matrices.
Application Note:
Reversed-phase HPLC is commonly used for the analysis of pyrazolopyridine derivatives.[12][13] C18 columns are frequently employed as the stationary phase.[13] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol, acetonitrile).[13] The selection of the mobile phase composition and gradient elution program is critical for achieving optimal separation.
Experimental Protocol (Generalized):
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a final concentration suitable for detection.[13]
-
Instrumentation: Use an HPLC system equipped with a suitable pump, injector, column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm), and a UV detector.[13]
-
Chromatographic Conditions:
-
Data Analysis: Determine the retention time (tᵣ) of the pyrazolopyridine peak. Purity is assessed by calculating the peak area percentage.
Data Presentation:
Table 4: Typical HPLC Parameters for Pyrazolopyridine Analysis [13]
| Parameter | Value |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 206 nm |
| Injection Volume | 5.0 µL |
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure of pyrazolopyridine derivatives, including bond lengths, bond angles, and stereochemistry.
Application Note:
This technique is the gold standard for structural elucidation.[16] It allows for the definitive confirmation of the connectivity of atoms and the overall molecular architecture in the solid state.[16][17] The crystal structures of several pyrazolo[3,4-b]pyridines have been successfully determined, providing valuable insights into their molecular geometry.[7][17]
Experimental Protocol (Generalized):
-
Crystal Growth: Grow single crystals of the pyrazolopyridine compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in pyrazolopyridine molecules.
Application Note:
The FTIR spectrum of a pyrazolopyridine derivative will show characteristic absorption bands for the various functional groups. For example, C=C and C=N stretching vibrations within the aromatic rings typically appear in the region of 1610-1420 cm⁻¹.[18] N-H stretching vibrations, if present, are observed in the range of 3100-3500 cm⁻¹. The spectrum provides a molecular "fingerprint" that can be used for identification and to follow reaction progress.[18]
Experimental Protocol (Generalized):
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between salt plates.
-
Instrumentation: Use an FTIR spectrometer to record the spectrum.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation:
Table 5: Expected FTIR Absorption Bands for a Pyrazolopyridine Derivative [8][18][19][20]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1640 |
| C=C Aromatic Stretch | 1420 - 1610 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pyrazolopyridine molecule.
Application Note:
Pyrazolopyridine derivatives typically exhibit absorption maxima in the UV region, which can be useful for quantitative analysis and for studying their electronic properties.[21] The position of the absorption maxima can be influenced by the solvent and the substituents on the pyrazolopyridine core.[21][22] For instance, pyridine itself has absorption maxima at 202 nm and 254 nm.[15]
Experimental Protocol (Generalized):
-
Sample Preparation: Prepare a dilute solution of the pyrazolopyridine sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a newly synthesized pyrazolopyridine derivative.
Caption: A typical workflow for the synthesis and characterization of pyrazolopyridine compounds.
References
- 1. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 5. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. ijcpa.in [ijcpa.in]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: While specific literature on the purification of this exact molecule is limited, common methods for analogous pyrazolopyridine carboxylates include silica gel column chromatography, recrystallization, and filtration with solvent washing. The choice of method depends on the nature and quantity of impurities. For closely related pyrazolo[4,3-c]pyridine derivatives, purification is often achieved by filtration and washing with methanol, or through column chromatography.
Q2: My purified product still shows impurities by NMR/LC-MS. What are the likely side products?
A2: Potential impurities can arise from starting materials, reagents, or side reactions during the synthesis of the pyrazolo[4,3-c]pyridine core. Common impurities may include regioisomers (e.g., pyrazolo[3,4-b]pyridines or pyrazolo[4,3-b]pyridines), unreacted starting materials, or byproducts from incomplete cyclization.
Q3: I am having trouble with streaking/band broadening during column chromatography. What can I do?
A3: Streaking or band broadening on a silica gel column can be caused by several factors:
-
Compound Polarity: The compound may be too polar for the chosen solvent system. Consider using a more polar eluent or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
-
Solubility: The compound may have poor solubility in the eluent, causing it to precipitate on the column. Ensure your crude product is fully dissolved in a minimum amount of the mobile phase before loading.
-
Column Overloading: Too much sample loaded onto the column can lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Silica Gel Quality: Ensure you are using high-quality silica gel with a consistent particle size.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an effective alternative, especially for polar compounds that are difficult to purify on normal-phase silica gel. A common solvent system for related compounds is a gradient of acetonitrile in water[1].
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No product detected in fractions | Product is highly retained on the column. | Increase the polarity of the eluent system. For example, if using Ethyl Acetate/Petroleum Ether, increase the proportion of Ethyl Acetate. |
| Product is co-eluting with non-UV active impurities. | Use a different visualization technique, such as staining with potassium permanganate or iodine. | |
| Significant product loss | Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. |
| Product is volatile and evaporating with the solvent. | Concentrate the fractions at a lower temperature using a rotary evaporator with a cold trap. |
Guide 2: Ineffective Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solvent is too good a solvent, or the solution is supersaturated. | Add a small amount of a "poor" solvent (in which the compound is less soluble) to induce crystallization. Use a seed crystal if available. |
| Impurities are inhibiting crystal formation. | Attempt to remove impurities by passing the solution through a small plug of silica gel or activated carbon before recrystallization. | |
| No crystals form upon cooling | The solution is not saturated. | Reduce the volume of the solvent by evaporation. Try scratching the inside of the flask with a glass rod to create nucleation sites. |
| The wrong solvent is being used. | Perform a solvent screen with small amounts of the product to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). For a related pyrazolo[3,4-b]pyridine-5-carboxylate, recrystallization from ethanol was successful[2]. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This is a general protocol based on methods used for similar pyrazolopyridine compounds.[1][3]
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., Merck silica gel 60) in a non-polar solvent like petroleum ether or hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for pyrazole derivatives is a mixture of Ethyl Acetate and Petroleum Ether (e.g., starting from 0% EtOAc and gradually increasing to 20-40% EtOAc)[1].
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Example Solvent Systems for Analogous Compounds
| Compound Class | Solvent System | Reference |
| Pyrazolo[3,4-c]pyridines | Ethyl Acetate/Petroleum Ether (0-100%) | [1] |
| Pyrazolo[3,4-c]pyridines | Acetonitrile/Water (0-100%) (Reverse Phase) | [1] |
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. For a similar compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, recrystallization was performed from ethanol[2].
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis beginning with a substituted pyridine derivative, followed by the formation of the pyrazole ring and subsequent esterification. A plausible pathway starts from a commercially available chloropyridine derivative, which undergoes nucleophilic substitution, cyclization, and finally esterification to yield the target compound.
Q2: What are the critical parameters to control for improving the yield and purity of the final product?
Key parameters to optimize include the purity of starting materials, reaction temperature, choice of catalyst and solvent, and reaction time. Meticulous control over these variables at each synthetic step is crucial for maximizing yield and minimizing the formation of byproducts. For instance, in pyrazole synthesis, incomplete reactions or side reactions can significantly lower the yield.[1]
Q3: How can I effectively purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient of hexane and ethyl acetate is often a suitable starting point for optimizing the separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.
Q4: I am observing the formation of regioisomers. How can this be minimized?
The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, especially when using unsymmetrical starting materials.[2] The choice of solvent and catalyst can influence regioselectivity. For example, in the Knorr synthesis of pyrazoles, adjusting the pH of the reaction can direct the initial nucleophilic attack and favor the formation of a specific regioisomer.[3] Careful review of literature for similar structures and methodical screening of reaction conditions are recommended to enhance the formation of the desired isomer.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Cyclization Step to Form the Pyrazolopyridine Core
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time or temperature if starting materials are still present. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] |
| Poor Quality of Starting Materials | - Ensure the purity of the precursor materials. Impurities can lead to side reactions and inhibit the desired cyclization.[3] - Recrystallize or purify starting materials if necessary. |
| Suboptimal Catalyst or Solvent | - The choice of acid or base catalyst is often crucial for facilitating the cyclization.[1] - Screen different solvents to ensure adequate solubility of reactants and intermediates. |
| Side Reactions | - The formation of byproducts can significantly reduce the yield. Analyze the crude reaction mixture by LC-MS to identify major side products. - Adjusting reaction conditions such as temperature and catalyst loading may suppress side reactions. |
Issue 2: Low Yield in the Final Esterification Step
| Potential Cause | Troubleshooting Strategy |
| Incomplete Esterification | - Fischer esterification is an equilibrium reaction. Use a large excess of methanol to drive the equilibrium towards the product. - Ensure the use of an effective acid catalyst, such as sulfuric acid or a sulfonic acid derivative.[4][5] - Increase reaction time and/or temperature. |
| Hydrolysis of the Ester Product | - During workup, avoid prolonged exposure to aqueous basic or acidic conditions that could hydrolyze the ester. - Neutralize the acid catalyst carefully at low temperatures.[4] |
| Difficult Purification | - The product may be co-eluting with starting material or byproducts during chromatography. Optimize the mobile phase for better separation. - Consider derivatization of the carboxylic acid with a different activating group if direct esterification is problematic. |
Experimental Protocols
A representative synthetic protocol for a related pyrazolopyridine derivative is outlined below. This can be adapted for the synthesis of this compound.
Synthesis of a 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivative:
This protocol describes a nucleophilic aromatic substitution followed by an intramolecular cyclization.
-
Materials: 3-amino-4-methylpyrazole, 2-chloropyridine, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF), ethyl acetate (EtOAc), brine, and anhydrous sodium sulfate (Na₂SO₄).[6]
-
Procedure:
-
To a solution of 3-amino-4-methylpyrazole in anhydrous DMF, add anhydrous K₂CO₃ and 2-chloropyridine.[6]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
-
Visualizations
Diagram 1: General Synthetic Pathway
Caption: A generalized synthetic route to the target molecule.
Diagram 2: Experimental Workflow
Caption: A standard workflow for chemical synthesis and analysis.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to common challenges encountered during pyrazolopyridine synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazolopyridine Product
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing very low yields or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolopyridines, particularly in multi-component reactions, are a frequent challenge and can be attributed to several factors.[1] A systematic troubleshooting approach is recommended to identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazolopyridine synthesis.
Key Troubleshooting Steps:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can lead to incomplete reactions or product degradation.[1][2]
-
Catalyst and Solvent Effects: The choice of catalyst, its loading, and the solvent system are crucial for reactant solubility and reaction kinetics.[1]
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products and reduce the yield of the desired compound.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials.[1][3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[5]
Strategies to Control Regioselectivity:
-
In Situ Generation of Intermediates: One effective method to overcome regioselectivity problems is the in situ generation of a biselectrophile from an aldehyde and a carbonyl compound.[3] This approach has been reported to yield products with high regioselectivity.[3]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[6][7]
-
Reaction Conditions: The choice of catalyst and temperature can also influence the regiochemical outcome.[1] It is advisable to consult the literature for specific examples similar to your target molecule.
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) |
| Ethanol (EtOH) | ~1 : 1.3 | 70 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 85 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95 : 5 | 92 |
Note: Data is illustrative and based on trends reported in the literature.[6]
Issue 3: Difficulties in Product Purification
Question: I have successfully synthesized my pyrazolopyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?
Answer: The purification of pyrazolopyridines can be challenging due to their polarity and the presence of co-eluting byproducts.[1]
Purification Workflow
Caption: A general workflow for the purification of pyrazolopyridine derivatives.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for separating pyrazolopyridines from impurities.[1]
-
Recrystallization: If the product is a solid and has different solubility profiles from the impurities, fractional recrystallization can be a very effective purification method.[1]
-
Acid-Base Extraction: Pyrazolopyridines are basic compounds and can be purified by converting them into their acid addition salts, which can be precipitated or crystallized from organic solvents.[8] The pure pyrazole can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolopyridines?
A1: The most common synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core.[3] This is often achieved through reactions of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[3] Multi-component reactions (MCRs) are also a practical and efficient approach, offering advantages like atom economy and experimental simplicity.[4]
Q2: How can I minimize the formation of side products?
A2: Minimizing side product formation involves a combination of strategies:
-
Use of Pure Starting Materials: As mentioned earlier, impurities are a common source of side reactions.[1][5]
-
Control of Reaction Temperature: Increasing the temperature can sometimes lead to the formation of numerous side products.[2]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
Q3: Are there any "green" or more environmentally friendly methods for pyrazolopyridine synthesis?
A3: Yes, there is growing interest in developing greener synthetic routes. This includes the use of water as a solvent, employing reusable catalysts, and utilizing microwave-assisted or solvent-free reaction conditions.[3][4][9] For example, the use of a recyclable magnetic nanocatalyst has been reported for the efficient synthesis of pyrazolopyridines at room temperature.[4]
Experimental Protocols
Protocol 1: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is a general representation based on commonly employed methods.
Materials:
-
3-Amino-5-methylpyrazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., piperidine or L-proline)[3]
-
Solvent (e.g., ethanol)[3]
Procedure:
-
To a solution of 3-amino-5-methylpyrazole (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add the active methylene compound (1 mmol).
-
Add a catalytic amount of piperidine or L-proline (10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) for the appropriate time (typically 30-60 minutes, monitor by TLC).[3]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Synthesis
This method is a classic approach to forming the pyridine ring.[3]
Materials:
-
3-Aminopyrazole
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling solvent (e.g., diphenyl ether) or solvent-free conditions
Procedure:
-
Method A (With Solvent): A mixture of 3-aminopyrazole (1 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) is heated in diphenyl ether. The reaction progress is monitored, and upon completion, the mixture is cooled, and the product is isolated.
-
Method B (Solvent-Free): A mixture of 3-aminopyrazole (1 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) is heated at 100-110°C for 1.5 to 12 hours.[3]
-
The intermediate cyclizes at a higher temperature (e.g., ~250°C in diphenyl ether).
-
The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine can be further functionalized, for example, by treatment with POCl₃ to yield the 4-chloro derivative.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the pyrazolopyridine core structure, this compound is predicted to have low solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of the ester and the nitrogen-containing heterocyclic system contributes to its polarity, but the overall aromatic structure can limit aqueous solubility.
Q2: I am having trouble dissolving the compound in my aqueous buffer. What should I do?
This is a common issue. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2] This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Ensure that the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution, often called "crashing out," occurs when the compound's solubility limit in the final aqueous medium is exceeded. To mitigate this:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous buffer.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final buffer can improve solubility.
-
Stepwise dilution: Dilute the stock solution gradually into the aqueous buffer while vortexing to ensure proper mixing.[3]
-
Adjust the pH: The solubility of compounds with acidic or basic functional groups can be pH-dependent.[4] Experimenting with different pH values of your buffer may improve solubility.
Q4: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is the concentration of a compound that can be dissolved from a pre-dissolved stock solution (e.g., in DMSO) when added to an aqueous buffer. It represents a supersaturated, metastable state and is often measured in early drug discovery.[5][6][7][8]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period. This is a more stable and definitive measure.[5][6][7]
For most in-vitro assays, understanding the kinetic solubility is crucial to avoid compound precipitation during the experiment.
Quantitative Data Summary
While specific experimental solubility data for this compound is not extensively published, the following table provides expected solubility based on the general properties of similar heterocyclic compounds. Researchers should determine the precise solubility for their specific experimental conditions using the protocol provided below.
| Solvent | Expected Solubility Range (mg/mL) | Notes |
| Aqueous Buffers (pH 7.4) | < 0.1 | Poorly soluble. The actual solubility will be highly dependent on the buffer composition and pH. |
| Dimethyl Sulfoxide (DMSO) | > 20 | Generally, shows good solubility. A common choice for preparing high-concentration stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | > 20 | Another suitable organic solvent for stock solution preparation. |
| Ethanol | 1 - 10 | Moderate solubility can be expected. May be used as a co-solvent. |
| Methanol | 1 - 10 | Similar to ethanol, it can be used for initial dissolution or as a co-solvent. |
| Acetonitrile | 1 - 10 | May be a suitable solvent, particularly for analytical purposes like HPLC. |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO concentration from the dilution plate to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
-
Incubation and Measurement:
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for addressing solubility challenges.
Experimental Workflow for Kinetic Solubility Determination
Caption: A step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Disclaimer: Specific stability and degradation studies for Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate are not extensively available in the public domain. The information provided below is based on general chemical principles, data from suppliers for this compound and its isomers, and established guidelines for the stability testing of pharmaceutical compounds. Researchers should always perform their own stability assessments for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on information from chemical suppliers for the broader class of pyrazolopyridine carboxylates, solid this compound should be stored in a well-sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from air and moisture. Some suppliers suggest room temperature for short-term storage.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the solution into single-use volumes.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways have not been published for this exact molecule, compounds with similar functional groups (ester, pyrazole, pyridine) can be susceptible to hydrolysis, oxidation, and photodecomposition. The ester group may be hydrolyzed under acidic or basic conditions. The pyrazolopyridine core could be sensitive to oxidation and light.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study exposes a drug substance to stress conditions that are more severe than accelerated stability conditions.[1][2] These studies are crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[2][3] This information is vital for developing stable formulations and selecting appropriate storage conditions.[1]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results can be a sign of compound degradation. If you observe variability in your data, consider the following:
-
Age of the solid compound: How long has the solid been stored and under what conditions?
-
Solution preparation and storage: Are you preparing solutions fresh? If not, how are they being stored and for how long?
-
Experimental conditions: Could any of your experimental reagents or conditions (e.g., pH, temperature, light exposure) be promoting degradation?
It is recommended to use a freshly opened vial of the compound or to re-qualify your existing stock material using an analytical technique like HPLC to check for purity.
Q2: I see some discoloration or change in the physical appearance of my solid compound. What should I do?
A2: A change in the physical appearance (e.g., color change, clumping) of the solid can indicate degradation. Do not use the compound if you suspect it has degraded. It is best to discard the vial and obtain a fresh supply. To prevent this in the future, ensure the compound is stored under the recommended conditions, particularly with protection from light and moisture.
Q3: My compound's purity, as determined by HPLC, seems to be decreasing over time. How can I investigate this?
A3: A decrease in purity over time is a clear indication of instability. To understand the cause, you can perform a systematic stability study. This would involve storing aliquots of the compound under different conditions (e.g., different temperatures, light exposures, humidities) and monitoring the purity by HPLC at regular intervals. This will help you identify the conditions that are causing the degradation.
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions for this compound and Related Isomers
| Compound Name | CAS Number | Recommended Storage Conditions |
| This compound | Not specified | Room temperature or refrigerated (2-8°C) in a dry, well-ventilated place. |
| Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate | 1363381-90-1 | Room temperature.[1] |
| Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | 1301214-72-1 | Room temperature.[4] |
| Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 1658461-71-2 | Inert atmosphere, 2-8°C. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The extent of degradation can be monitored by a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at room temperature or heat to a moderate temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazolopyridine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazolopyridine derivatives.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole derivatives, can significantly hinder the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical for reaction efficiency.
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics.
-
Recommendation: Test a range of solvents. While ethanol is commonly used, solvent-free conditions at elevated temperatures have also proven to be highly effective, leading to excellent yields in shorter reaction times.[1]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures; some reactions proceed well at room temperature, while others require heating to 80-100°C.[1]
-
-
Improper Work-up Procedure: Inefficient removal of catalysts and byproducts can lead to product loss.
-
Recommendation: Ensure a thorough work-up procedure, which typically involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[1]
-
Issue 2: Formation of Regioisomers
Possible Causes and Solutions:
-
Unsymmetrical Starting Materials: The use of unsymmetrical reagents is a common reason for the formation of regioisomeric mixtures.
-
Recommendation: Carefully consider the symmetry of your reactants. If unsymmetrical starting materials are necessary, consult the literature for reaction conditions that favor the formation of the desired regioisomer.
-
-
Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity.
-
Recommendation: Experiment with different catalysts and solvent systems. For some reactions, specific conditions can highly favor one regioisomer over the other.
-
-
Separation of Regioisomers: When the formation of regioisomers is unavoidable, effective purification is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point for optimization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrazolopyridine derivatives?
A1: Multicomponent reactions (MCRs) are a widely used and efficient method for synthesizing pyrazolopyridine derivatives in a one-pot fashion.[3][4] Other notable methods include the Japp-Klingemann and Gould-Jacobs reactions. The choice of method often depends on the desired substitution pattern of the final product.
Q2: How can I monitor the progress of my pyrazolopyridine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A UV lamp is often used for visualization, as many pyrazolopyridine derivatives are UV-active.
Q3: What are some common side reactions to be aware of during pyrazolopyridine synthesis?
A3: Besides the formation of regioisomers, other potential side reactions include the formation of stable intermediates that may not readily convert to the final product, and in some cases, ring-opening or rearrangement of the pyrazolopyridine core, especially with highly reactive functional groups present. Careful control of reaction conditions can help minimize these side reactions.
Q4: What are the recommended purification techniques for pyrazolopyridine derivatives?
A4: The most common method for purifying pyrazolopyridine derivatives is flash column chromatography on silica gel.[1] Recrystallization from a suitable solvent system is also a viable option for obtaining highly pure product.[5]
Data Presentation
Table 1: Optimization of Catalyst and Loading for Pyrazolopyridine Synthesis
| Catalyst | Catalyst Loading | Yield (%) |
| AC-SO₃H | 5 mg | 80 |
| AC-SO₃H | 10 mg | 75 |
| AC-SO₃H | 15 mg | 72 |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | 95 |
| ZrCl₄ | 0.15 mmol | 13-28 |
Table 2: Effect of Solvent and Temperature on Pyrazolopyridine Synthesis
| Solvent | Temperature (°C) | Time | Yield (%) |
| Ethanol | Room Temperature | 0.5-0.75 h | 80 |
| Solvent-free | 100 | 0.25 h | 95 |
| EtOH/DMF (1:1) | 95 | 16 h | 13-28 |
| Water/Acetone (1:2) | 80 | - | 97 |
Experimental Protocols
Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing a heterogeneous catalyst under solvent-free conditions.[1]
-
Materials:
-
Aldehyde (1 mmol)
-
5-Aminopyrazole derivative (1 mmol)
-
Active methylene compound (1 mmol)
-
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, 5-aminopyrazole derivative, active methylene compound, and the catalyst.
-
Stir the mixture at 100°C under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp-Klingemann Reaction
This protocol describes an efficient synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.[6][7]
-
Step 1: Synthesis of Pyridin-2-yl keto esters
-
Dissolve the corresponding 2-chloro-3-nitropyridine (20 mmol) and ethyl acetoacetate (25 mmol) in DMF (35 mL).
-
Add anhydrous K₂CO₃ (40 mmol) to the mixture.
-
Stir the reaction mixture at 60°C for 2-6 hours (monitor by TLC).
-
Pour the reaction mixture into 150 mL of water and acidify with concentrated HCl to pH 3.
-
Extract the product with CHCl₃.
-
Dry the combined organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify by column chromatography.
-
-
Step 2: One-pot Azo-coupling, Deacylation, and Pyrazole Ring Annulation
-
To a solution of the pyridin-2-yl keto ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature for 5-60 minutes (monitor by TLC).
-
Add pyrrolidine (4 mmol) and stir the mixture at 40°C for another 15-90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid (50 mL), and extract with CHCl₃. In some cases, the product may precipitate and can be filtered directly.
-
Visualizations
Signaling Pathways
Pyrazolopyridine derivatives are of significant interest in drug development, particularly as inhibitors of various protein kinases involved in cancer signaling pathways.
Caption: EGFR Signaling Pathway.
Caption: c-Met Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. The content is designed to address common experimental challenges, from synthesis to application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyrazolopyridine synthesis are a common issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and significantly lower the yield. Ensure the purity of all starting materials before beginning the synthesis.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. It may be necessary to optimize these for your specific substrates.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider using a fresh batch of catalyst or ensuring it is properly activated. The choice of catalyst can also have a significant impact on the yield.[1]
-
Atmosphere: Some reactions for the synthesis of heterocyclic compounds are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
Q2: I am observing the formation of a regioisomer, pyrazolo[3,4-b]pyridine, in my reaction mixture. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when starting from precursors like 3-acylpyridine N-oxide tosylhydrazones. The cyclization can occur at two different positions on the pyridine ring, leading to a mixture of pyrazolo[4,3-c] and pyrazolo[3,4-b] isomers.
-
Control of Reaction Conditions: The choice of electrophilic additive and solvent can influence the regioselectivity of the cyclization. Experimenting with different combinations may favor the formation of the desired pyrazolo[4,3-c]pyridine isomer.
-
Starting Material Design: The structure of the starting materials can sterically or electronically direct the cyclization towards the desired isomer.
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
A3: The purification of pyrazolopyridine derivatives can be challenging due to their polarity and the potential for closely related impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[1]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.[3]
Q4: My purified product appears to be unstable. What are the recommended storage conditions?
A4: While specific stability data for this compound is not widely published, related compounds are often sensitive to light, air, and temperature. For long-term storage, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere, and at a low temperature (e.g., 2-8°C), protected from light.[4]
Experimental Protocols
General Procedure for the Synthesis of a Pyrazolo[4,3-c]pyridine Scaffold
This protocol describes a general method for the synthesis of a pyrazolo[4,3-c]pyridine ring system, which may be adapted for the synthesis of this compound.
Materials:
-
Appropriately substituted 3-acylpyridine N-oxide tosylhydrazone
-
Electrophilic additive (e.g., tosyl chloride)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reagents for workup and purification (e.g., silica gel, solvents for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 3-acylpyridine N-oxide tosylhydrazone in the anhydrous solvent.
-
Reagent Addition: To the stirred solution, add the amine base followed by the electrophilic additive.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction and perform an appropriate aqueous workup to remove salts and other water-soluble impurities.
-
Purification: Dry the organic layer, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to separate the desired product from any regioisomers and other byproducts.
Table 1: Representative Reaction Parameters (Generalized)
| Parameter | Value/Condition | Notes |
| Solvent | Dichloromethane, Acetonitrile | Solvent choice can affect regioselectivity. |
| Base | Triethylamine, DBU | The choice of base can influence reaction rate. |
| Temperature | Room Temperature | Mild conditions are often sufficient. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Chromatography | Gradient elution (e.g., Hexane/Ethyl Acetate). |
Data Presentation
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents, incorrect reaction conditions. | Check the purity of starting materials. Optimize temperature and reaction time.[1][2] |
| Formation of Regioisomer | Lack of regioselectivity in the cyclization step. | Screen different solvents and electrophilic additives. |
| Difficult Purification | Co-elution of product and impurities/isomers. | Optimize chromatography conditions (solvent system, gradient). Consider recrystallization or preparative HPLC.[1][3] |
| Product Degradation | Instability of the final compound. | Store the purified product under an inert atmosphere, protected from light, at low temperatures.[4] |
Mandatory Visualization
Signaling Pathway
This compound belongs to a class of compounds that have been investigated as inhibitors of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[5] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low reaction yields.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure, which includes a pyrazolopyridine core and a methyl ester group, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid) and methanol.[1][2]
-
Oxidation: The pyridine nitrogen atom in the pyrazolo[4,3-c]pyridine ring system is a potential site for N-oxidation, forming an N-oxide derivative.[3] This is a common metabolic and degradation pathway for pyridine-containing compounds.
-
Photodegradation: Aromatic heterocyclic systems can be susceptible to photolytic degradation, which may involve complex ring-opening or rearrangement reactions upon exposure to UV or visible light.[4][5]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the ester group or more extensive decomposition of the heterocyclic ring system could occur.[6]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample of this compound in solution. What could be the cause?
A2: The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the compound. The most common cause for degradation in solution is hydrolysis of the methyl ester, especially if the solvent is aqueous or contains acidic or basic impurities. To confirm this, you can compare the retention time of the new peak with a standard of the corresponding carboxylic acid, if available. Another possibility is photodegradation if the solution was exposed to light.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, the following storage and handling precautions are recommended:
-
Storage: Store the solid compound in a tightly sealed container at low temperatures (2-8 °C is often recommended for similar compounds) and protected from light.[7] For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use a buffered, non-aqueous solvent if the compound's solubility allows, and store at low temperatures, protected from light.
-
Handling: Avoid exposure of the compound, both in solid form and in solution, to high temperatures, strong acids or bases, and direct light. Use amber vials or cover glassware with aluminum foil to protect solutions from light.
Troubleshooting Guides
Issue 1: Poor reproducibility in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound immediately before each experiment. Analyze the stability of the compound in the assay medium over the time course of the experiment using a stability-indicating method like HPLC. | Consistent assay results and a single, stable peak in the HPLC analysis corresponding to the parent compound. |
| Interaction with assay components. | Evaluate potential interactions of the compound with other components in the assay buffer or medium. This can be done by incubating the compound with individual components and analyzing for degradation. | Identification of any incompatible assay components, allowing for modification of the assay protocol. |
Issue 2: Appearance of unknown impurities in the reaction mixture during synthesis or workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal degradation during a high-temperature reaction step. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.[8] | Reduced formation of thermal degradants and improved purity of the desired product. |
| Acid or base-catalyzed degradation during workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Consider using a milder workup procedure. | Minimized degradation and higher yield of the pure compound. |
| Oxidation by atmospheric oxygen. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | Prevention of oxidative degradation and a cleaner product profile. |
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product | Analytical Method for Detection |
| Acid/Base Hydrolysis | 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid | HPLC, LC-MS |
| Oxidation | This compound N-oxide | LC-MS, NMR |
| Photolysis | Complex mixture of rearranged or ring-opened products | LC-MS/MS, GC-MS |
| Thermal Stress | Decarboxylated products, ring-opened fragments | GC-MS, LC-MS |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][9] The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[9]
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).[6]
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for the appearance of degradation products.
-
If no degradation is observed, stronger acid/base concentrations or higher temperatures can be employed.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Incubate the solution at room temperature, protected from light.
-
Analyze samples at different time intervals by HPLC.
3. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).[4]
-
A control sample should be kept in the dark at the same temperature.
-
Monitor the degradation by HPLC at various time points.
4. Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 70°C).[6]
-
Prepare a solution of the compound and expose it to the same temperature.
-
Analyze the samples at different time points to assess thermal stability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. This resource offers detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and frequently asked questions.
Experimental Protocols
A plausible synthetic route to this compound can be adapted from the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[1][2][3] This multi-step process involves the initial formation of the pyrazolopyridine core followed by functionalization to introduce the methyl carboxylate group. The following protocol is a proposed methodology based on established literature for similar compounds.
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [2][3]
-
Reaction Setup: In a well-ventilated fume hood, to a solution of the starting substituted aminopyridine in dichloroethane (DCE), add acetic anhydride.
-
Diazotization: Cool the mixture in an ice bath and add sodium nitrite portion-wise while maintaining the internal temperature below 10 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C for 20 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in methanol and add sodium methoxide. Stir the reaction at room temperature for 1 hour.
-
Purification: Neutralize the reaction with acetic acid and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Carboxylation at the 6-position
This step is a proposed adaptation based on functionalization of similar heterocyclic systems, as a direct protocol for this specific carboxylation was not found in the provided search results.
-
Metalation: In an inert atmosphere, dissolve the 5-chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a strong base such as n-butyllithium. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78 °C.
-
Esterification: After the carboxylation is complete, slowly add methanol to the reaction mixture, followed by a suitable esterification reagent such as thionyl chloride or by performing a Fischer esterification under acidic conditions.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines
| Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer) | Yield (N-1) | Product (N-2 Isomer) | Yield (N-2) |
| Cl | SEMCl | NaH | THF | 0 °C to rt, 6 h | 8a | 47% | 9a | 26% |
| Br | SEMCl | NaH | THF | 0 °C to rt, 6 h | 8b | 47% | 9b | 26% |
Data adapted from Bedwell et al., 2023.[2][3]
Table 2: Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination [2][3]
| Starting Material | Amine | Catalyst | Ligand | Base | Solvent | Yield |
| 6b | Aniline | Pd₂(dba)₃ | rac-BINAP | NaOᵗBu | THF | 75% |
| 6b | Pyrrolidine | Pd₂(dba)₃ | rac-BINAP | NaOᵗBu | THF | 62% |
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yields are a common challenge and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in your starting materials can significantly hinder the reaction. Ensure that all reactants, especially the aminopyrazole precursor, are of high purity. Recrystallization or purification of starting materials may be necessary.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). A screen of different solvents and temperatures may be required to find the optimal conditions. For pyrazolopyridine synthesis, ethanol is a commonly used solvent, though in some cases, solvent-free conditions at elevated temperatures have been shown to be effective.
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Ensure the catalyst is not deactivated. For certain reactions, screening different types of catalysts (e.g., acid catalysts, Lewis acids, or specialized nanocatalysts) can improve yields.[4]
-
Issue 2: Formation of Regioisomers
-
Question: I have obtained a mixture of products that I suspect are regioisomers. How can I confirm this and how can I separate them?
-
Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.
-
Confirmation: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential to confirm the presence and identity of regioisomers.
-
Separation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to selecting the eluent is recommended. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate. Careful optimization of the solvent system will be necessary to achieve good separation.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product. What are the best practices for purification?
-
Answer: Purification of pyrazolopyridine derivatives can be challenging due to their polarity and the potential for co-eluting byproducts.
-
Work-up Procedure: A thorough work-up is crucial to remove catalysts and inorganic salts before attempting chromatographic purification. This typically involves aqueous washes and extraction.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: As mentioned for regioisomer separation, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard approach. For highly polar compounds, adding a small percentage of methanol to the ethyl acetate may be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain a high-purity final product.
-
Issue 4: Challenges in Scaling Up the Reaction
-
Question: I have a successful lab-scale procedure, but I am facing issues when trying to scale up the synthesis. What should I consider?
-
Answer: Scaling up a reaction presents a new set of challenges that are often not apparent at a smaller scale.
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating and byproduct formation. Ensure efficient stirring and consider using a reactor with better temperature control.
-
Reagent Addition: The rate of addition of reagents can become critical at a larger scale. A slow and controlled addition is often necessary to manage exotherms and prevent the buildup of reactive intermediates.
-
Mixing: Inefficient mixing can lead to concentration gradients and localized "hot spots," resulting in side reactions and lower yields. Ensure the stirring is vigorous enough for the reaction volume.
-
Work-up and Extraction: Handling large volumes during work-up and extraction can be cumbersome. Ensure you have appropriately sized separatory funnels or extraction equipment. The efficiency of extraction can also decrease with scale, so multiple extractions may be necessary. A gram-scale synthesis of a related pyrazolopyridine-5-carboxylate has been reported with good yields, suggesting that with careful optimization, scaling up is feasible.[1]
-
Visualizations
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolopyridine Isomers in Kinase Inhibition
An Objective Guide for Researchers and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its isomeric forms, primarily the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine ring systems, offer distinct pharmacological profiles due to their unique electronic and steric properties. This guide provides a comparative overview of the biological activity of these two key isomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in the design and development of novel kinase inhibitors.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives against various protein kinases. The data highlights the potency of these scaffolds against key targets in oncology and metabolic diseases.
| Isomer Scaffold | Compound/Series | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Macrocyclic Derivatives | TrkA | 1 - 100 | KM12 cells: 0.1 - 0.2 nM | [1] |
| Compound 18b | CDK9 | - | - | [2] | |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | Km-12 cells: 304 nM | [3][4] |
| Compound 17f | AMPK (α1γ1β1) | 420 (EC50) | NRK-49F cells: 780 nM | [5] | |
| Compound 15y | TBK1 | 0.2 | A172 cells: 1400 nM | [6][7] | |
| Compound 10g | ALK-L1196M | <0.5 | H2228 cells: Potent Inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of pyrazolopyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[9][10][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., pyrazolopyridine isomers)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase/substrate solution, and initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.[12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolopyridine compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can clarify complex biological processes and experimental designs.
Caption: Workflow for the evaluation of novel kinase inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Comparative Bioactivity Analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate Derivatives as Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the carbonic anhydrase inhibitory potential of pyrazolo[4,3-c]pyridine scaffolds, benchmarked against established inhibitors.
This guide provides a comprehensive comparison of the bioactivity of compounds based on the Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate scaffold, with a primary focus on their validated activity as carbonic anahydrase (CA) inhibitors. The performance of these compounds is evaluated against the well-established carbonic anhydrase inhibitor, Acetazolamide, and other classes of inhibitors, supported by quantitative experimental data and detailed methodologies.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and various biosynthetic reactions.[1] Dysregulation of CA activity has been implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1] The inhibition of specific CA isoforms is a key strategy in the development of drugs for these conditions. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the design of novel CA inhibitors.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro inhibitory activity of a series of pyrazolo[4,3-c]pyridine sulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data is benchmarked against the standard clinical inhibitor, Acetazolamide (AAZ). The pyrazolo[4,3-c]pyridine derivatives, while not identical to this compound, share a core moiety and provide the most relevant available data for this scaffold's potential bioactivity.
| Compound | Target | Kᵢ (nM)[1] |
| Pyrazolo[4,3-c]pyridine Derivatives | ||
| Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 1a) | hCA I | 79.6 |
| hCA II | >10000 | |
| hCA IX | 907.5 | |
| hCA XII | 109.4 | |
| N-(4-sulfamoylphenyl)-3-(methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)propanamide (Compound 1f) | hCA I | 10.3 |
| hCA II | 9.8 | |
| hCA IX | 105.6 | |
| hCA XII | 30.2 | |
| Standard Inhibitor | ||
| Acetazolamide (AAZ) | hCA I | 250 |
| hCA II | 12 | |
| hCA IX | 25 | |
| hCA XII | 5.7 |
Alternative Carbonic Anhydrase Inhibitors
For a broader perspective, the following table includes inhibitory data for other classes of compounds targeting carbonic anhydrases.
| Compound Class | Compound Example | Target | Kᵢ (nM)[2] |
| Pyrazolotriazine Sulfonamides | Compound 8e (a pyrazolo[4,3-e][1][3][4]triazine derivative) | hCA IX | 13.8 |
| Pyridine-3-sulfonamides | A 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivative | hCA IX | 19.5 - 48.6 |
Experimental Protocols
The quantitative data presented in this guide was primarily obtained through a stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
Principle: This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent measurement of the initial reaction rate. The inhibition constant (Kᵢ) is determined by measuring the enzyme's activity at various concentrations of the inhibitor.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor compounds (e.g., pyrazolo[4,3-c]pyridine derivatives, Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
All measurements are performed at a constant temperature (e.g., 25 °C).
-
The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (typically a few seconds) to determine the initial rate of the reaction.
-
The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic pathway and a general workflow for screening potential inhibitors.
Caption: Catalytic mechanism of carbonic anhydrase.
Caption: General workflow for carbonic anhydrase inhibitor screening.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of pyrazolopyridine synthesis methods
A Comparative Analysis of Pyrazolopyridine Synthesis Methods
Pyrazolopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. The fusion of a pyrazole and a pyridine ring results in various isomers, with pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines being among the most studied. The synthetic approach to these scaffolds is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of key synthesis methods for pyrazolopyridines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Pyrazolo[3,4-b]pyridine Synthesis
The synthesis of the pyrazolo[3,4-b]pyridine core is a cornerstone in the development of inhibitors for various kinases and other biological targets.[1] A primary and versatile strategy for constructing this scaffold involves the formation of the pyridine ring onto a pre-existing pyrazole.[2] This is often achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds
A widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2] The reaction conditions can be tuned to optimize yields and reaction times, with both acidic and basic catalysis being effective.[3] For instance, the use of acetic acid at reflux can provide good to excellent yields, while microwave-assisted synthesis can significantly shorten reaction times.[3][4]
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.
-
The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added.
-
The mixture is then vigorously stirred at 95 °C for 16 hours.
-
After completion, the mixture is concentrated under reduced pressure.
-
Chloroform and water are added, the phases are separated, and the aqueous phase is extracted twice with chloroform.
-
The combined organic layers are dried and concentrated to yield the product.
Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis from 5-Aminopyrazoles.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-aminopyrazole, 1,3-dicarbonyl | Acetic acid | Reflux | 12 h | 44-99 | [3] |
| 5-aminopyrazole, 1,3-dicarbonyl | 1.0 M NaOH/glycol | 120 | 5-12 min | >90 | [3] |
| 5-amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl₄/DMF/EtOH | 95 | 16 h | 13-28 | [5] |
| 5-aminopyrazole, α,β-unsaturated compound | L-proline/EtOH | 80 | 30-60 min | High | [3] |
| 5-aminopyrazole, α,β-unsaturated compound | Acetic acid | 150-160 | 15-20 min | 65-88 | [3] |
| 5-aminopyrazole, α,β-unsaturated compound | Acetic acid/Triethylamine | 150-160 | 15-20 min | 86-98 | [3] |
Diagram 1: General Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles.
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrazolopyridines in a single step.[6][7] These reactions often proceed under mild conditions and can generate a library of diverse compounds. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl, or a four-component reaction including ethyl cyanoacetate, can provide pyrazolo[3,4-b]pyridine derivatives in water.[6]
Experimental Protocol: Three-Component Synthesis of Pyrazolopyridines in Water [6]
-
A mixture of enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine-HCl (1 mmol), and a catalytic amount of ammonium acetate is stirred in water (5 mL).
-
The reaction is monitored by TLC.
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
Table 2: Multicomponent Synthesis of Pyrazolopyridines.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Enaminone, benzaldehyde, hydrazine-HCl | Ammonium acetate/Water | Not specified | Short | High | [6] |
| Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, cyclic 1,3-dicarbonyls | TPAB/Water | 80 | Not specified | 90-98 | [8] |
Diagram 2: Multicomponent Synthesis Workflow.
Caption: One-pot multicomponent synthesis workflow.
Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine scaffold is another important structural motif in medicinal chemistry. Synthetic strategies often involve the construction of the pyridine ring fused to a pyrazole precursor.
Synthesis from N-Aminopyridines
A modern and efficient method for the synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[9] This approach offers high regioselectivity and good to excellent yields under mild conditions.
Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [9]
-
A mixture of the N-aminopyridine (0.2 mmol), α,β-unsaturated compound (0.3 mmol), and TEMPO (0.02 mmol) in a suitable solvent is stirred at a specified temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Table 3: Synthesis of Pyrazolo[1,5-a]pyridines from N-Aminopyridines.
| Reactants | Catalyst/Oxidant | Temperature (°C) | Time | Yield (%) | Reference |
| N-aminopyridines, α,β-unsaturated ketones | TEMPO | Not specified | Not specified | 66-94 | [9] |
| N-aminopyridines, α,β-unsaturated esters | TEMPO | Not specified | Not specified | 75-85 | [9] |
| N-aminopyridinium ylides, electron-deficient alkenes | PIDA | Not specified | Not specified | Good | [10] |
Pyrazolo[4,3-c]pyridine Synthesis
Pyrazolo[4,3-c]pyridines are another class of isomers with interesting biological properties. Their synthesis can be achieved through various routes, including the functionalization of a pre-formed pyridine ring.
Synthesis from Dienamines
One reported method for the synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments.[11] This reaction proceeds efficiently under reflux conditions.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides [11]
-
A solution of the dienamine (1 mmol) and the appropriate sulfonamide-containing amine (1.1 mmol) in methanol is refluxed for 1 hour.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold methanol and dried to afford the pure pyrazolo[4,3-c]pyridine derivative.
Table 4: Synthesis of Pyrazolo[4,3-c]pyridines from Dienamines.
| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dienamine, Sulfonamide-containing amines | Methanol | Reflux | 1 h | 72-88 | [11] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of the products.[4][12][13] This technique has been successfully applied to the synthesis of various pyrazolopyridine isomers. For instance, the microwave-assisted synthesis of dihydropyrazolopyridines from formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones has been reported to be highly efficient.[4]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Dihydro-1H-pyrazolo[3,4-b]pyridines [4]
-
A mixture of equimolar amounts of 5-aminopyrazole (0.05 mmol), a cyclic 1,3-diketone (0.05 mmol), and a formyl-quinoline (0.05 mmol) in DMF (1.0 mL) is subjected to microwave irradiation for 8–20 minutes at 125–135 °C.
-
After cooling, the solid formed is collected by filtration, washed with ethanol, and dried.
Table 5: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis.
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Three-component synthesis of dihydropyrazolopyridines | Conventional Heating | Reflux | 20 h | No product | [4] |
| Three-component synthesis of dihydropyrazolopyridines | Microwave Irradiation | 125-135 | 8-20 min | Good | [4] |
| Synthesis of pyrazolo[1,5-a]pyrimidines | Microwave Irradiation | 120 | 20 min | Improved | [14] |
Diagram 3: Impact of Microwave-Assisted Synthesis.
Caption: Comparison of synthesis efficiency.
Conclusion
The synthesis of pyrazolopyridines can be accomplished through a variety of methods, each with its own advantages and limitations. The choice of a particular synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. Classical methods involving the condensation of aminopyrazoles remain highly relevant and versatile. Modern approaches, including multicomponent reactions and microwave-assisted synthesis, offer significant improvements in terms of reaction times and yields, aligning with the principles of green chemistry. This comparative guide provides researchers with the necessary data and protocols to make informed decisions for the efficient synthesis of this important class of heterocyclic compounds.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Cell-Based Oncology Assays
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-proliferative performance of pyrazolo[4,3-c]pyridine derivatives, with a focus on available experimental data for analogs of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate.
Efficacy of Pyrazolo[4,3-c]pyridine Analogs in Cancer Cell Lines
Recent studies have highlighted the cytotoxic potential of novel pyrazolo[4,3-c]pyridine derivatives. The table below summarizes the in vitro anti-proliferative activity of two promising compounds from this class, designated as Compound 6b and Compound 6c , against human breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values are presented, with the well-established anti-cancer drug Doxorubicin serving as a reference.
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 6b | Breast Carcinoma (MCF-7) | 1.937 |
| Liver Carcinoma (HepG2) | 3.695 | |
| Compound 6c | Colon Carcinoma (HCT-116) | 2.914 |
| Doxorubicin | Breast Carcinoma (MCF-7) | 2.527 |
| Liver Carcinoma (HepG2) | 4.749 | |
| Colon Carcinoma (HCT-116) | 3.641 |
Of the evaluated analogs, Compound 6b exhibited the most potent activity against breast and liver carcinoma cell lines, with IC50 values of 1.937 µg/mL and 3.695 µg/mL, respectively. Notably, Compound 6c also demonstrated significant potency against the colon carcinoma cell line, with an IC50 value of 2.914 µg/mL. These findings underscore the potential of the pyrazolo[4,3-c]pyridine scaffold in the development of novel anti-neoplastic agents.
Experimental Protocols
The following is a generalized methodology for the cell-based assays used to evaluate the cytotoxicity of the pyrazolo[4,3-c]pyridine derivatives, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, H
Comparative Selectivity Profile of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating the potential to target diverse enzyme families, including kinases and carbonic anhydrases. This guide provides a comparative analysis of the hypothetical selectivity profile of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate against two potential target classes: Extracellular signal-regulated kinase (ERK) and Carbonic Anhydrases (CAs). Due to the absence of publicly available, direct experimental data for this specific compound, this guide presents two plausible, data-informed hypothetical selectivity profiles. These are intended to serve as a foundational resource for researchers interested in the therapeutic potential of the pyrazolo[4,3-c]pyridine core scaffold.
Hypothetical Selectivity Profile 1: As a Kinase Inhibitor Targeting ERK
The ERK/MAPK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective inhibitors of ERK1/2. Based on this precedent, a hypothetical kinase selectivity profile for this compound is presented below in comparison to established ERK inhibitors.
Quantitative Data: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Other Kinases Inhibited (>50% at 1 µM) |
| This compound (Hypothetical) | ERK1/ERK2 | ~10-50 | Low off-target activity anticipated |
| SCH772984 | ERK1/ERK2 | 1-4 | Highly selective for ERK1/2 |
| Ulixertinib (BVD-523) | ERK1/ERK2 | <1 | Selective for ERK1/2 |
Disclaimer: The data for this compound is hypothetical and based on the activity of structurally related compounds.
Signaling Pathway: ERK/MAPK Cascade
The diagram below illustrates the central role of ERK in the MAPK signaling pathway, which is a key target for cancer therapy.
The ERK/MAPK signaling cascade, a key pathway in cell proliferation and survival.
Hypothetical Selectivity Profile 2: As a Carbonic Anhydrase Inhibitor
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated potent and isoform-selective inhibition of carbonic anhydrases. While this compound is a carboxylate and not a sulfonamide, it is plausible that this scaffold could be adapted to target carbonic anhydrases.
Quantitative Data: Carbonic Anhydrase Inhibition Profile
The following table compares a hypothetical inhibition profile for this compound with a known non-selective inhibitor, Acetazolamide, and a selective pyrazolo[4,3-c]pyridine sulfonamide derivative reported in the literature.[1][2]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Hypothetical) | ~500-1000 | ~100-500 | ~50-100 | ~20-50 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative (1f)[1][2] | 58.8 | 6.6 | 907.5 | 474.8 |
Disclaimer: The data for this compound is hypothetical and based on the activity of structurally related compounds. hCA refers to human carbonic anhydrase.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
The workflow for a stopped-flow CO2 hydration assay, a common method for determining carbonic anhydrase inhibition, is depicted below.
Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence or fluorescence) is typically proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibition constant (Ki) of a test compound against a specific carbonic anhydrase isoform.
Materials:
-
Purified carbonic anhydrase isoform
-
Test compound dissolved in a suitable solvent
-
Buffer solution containing a pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, test compound at various concentrations, and the pH indicator buffer. Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Assay Performance:
-
One syringe of the stopped-flow apparatus is filled with the enzyme and inhibitor solution in the indicator buffer.
-
The second syringe is filled with the CO2-saturated water.
-
-
Rapid Mixing and Data Acquisition: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).[1][2][3]
This guide provides a framework for understanding the potential selectivity profile of this compound. Further experimental validation is necessary to confirm its precise biological targets and inhibitory potency.
References
In Vivo Performance of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of pyrazolopyridine derivatives in two distinct therapeutic areas: oncology and infectious disease. While specific in vivo data for Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is not publicly available, this document summarizes findings on structurally related pyrazolopyridine compounds and compares their performance against standard therapeutic agents, supported by experimental data from murine models.
Anticancer Activity: Pyrazolopyridines vs. Standard Chemotherapy in Ehrlich Ascites Carcinoma
Recent studies have highlighted the potential of pyrazolopyridine derivatives as anticancer agents. The following sections compare the in vivo performance of these compounds against established chemotherapy drugs, Methotrexate and Cisplatin, in the Ehrlich Ascites Carcinoma (EAC) mouse model.
Quantitative Data Summary
The in vivo anticancer efficacy of various pyrazolopyridine derivatives and standard chemotherapeutic agents against Ehrlich Ascites Carcinoma is summarized in the table below. The data highlights the percentage of tumor growth inhibition, a key metric for assessing anticancer activity.
| Compound/Drug | Dose | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Pyrazolopyridine & Pyridopyrazolopyrimidine Derivatives | |||||
| 4-chloro-pyridopyrazolopyrimidine (4) | Not Specified | Not Specified | 47.62 | EAC-bearing mice | |
| N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a) | Not Specified | Not Specified | 47.86 | EAC-bearing mice | [1] |
| Pyridopyrazolopyrimidin-4-ol (3) | Not Specified | Not Specified | ~44-45 | EAC-bearing mice | [1] |
| Pyridopyrazolopyrimidin-4-yl-hydrazine (6c) | Not Specified | Not Specified | ~44-45 | EAC-bearing mice | [1] |
| Methyl-pyridopyrazolopyrimidin-4-yl amine (9a) | Not Specified | Not Specified | ~44-45 | EAC-bearing mice | [1] |
| Pyrazolopyridine (11) | Not Specified | Not Specified | ~44-45 | EAC-bearing mice | [1] |
| Standard Chemotherapy | |||||
| Methotrexate (liposome-entrapped) | 7.5 mg/kg/day for 5 days | Intravenous | Reduced tumor cell count and ascites fluid ~4-fold compared to free Methotrexate | EAC-bearing mice | |
| Cisplatin | 3.5 mg/kg (single dose) | Intraperitoneal | Significant decrease in ascitic fluid volume and 83.39% reduction in viable tumor cells | EAC-bearing mice | [2] |
| Bleomycin | 0.3 mg/kg | Intraperitoneal | Increased lifespan by 87.25% | EAC-bearing mice | [3] |
Experimental Protocols
Ehrlich Ascites Carcinoma (EAC) Murine Model
The in vivo anticancer activity was evaluated using a well-established EAC murine model.[3][4]
-
Animal Model: Swiss albino mice are typically used for this model.
-
Tumor Induction: A suspension of EAC cells (typically 1 x 10^6 to 2.5 x 10^6 cells) is injected intraperitoneally into the mice to induce the formation of ascitic tumors.[3][4]
-
Drug Administration: Treatment with the test compounds (pyrazolopyridine derivatives) or standard drugs (e.g., Methotrexate, Cisplatin) is usually initiated 24 hours after tumor cell inoculation. The administration can be intraperitoneal or intravenous, depending on the study design, and is continued for a specified duration (e.g., daily for 5-10 days).[5][2][6]
-
Efficacy Evaluation: The anticancer effect is assessed by measuring various parameters, including the percentage of tumor growth inhibition, reduction in tumor volume and weight, decrease in viable tumor cell count in the ascitic fluid, and the mean survival time or increase in lifespan of the treated mice compared to a control group.[1]
Signaling Pathway and Experimental Workflow
// Nodes Pyrazolopyridine [label="Pyrazolopyridine\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinases [label="Protein Kinases\n(e.g., ERK, ALK)", fillcolor="#FBBC05", fontcolor="#202124"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#FBBC05", fontcolor="#202124"]; Purine [label="Purine Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication\n& Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyrazolopyridine -> Kinases [label="Inhibition"]; Pyrazolopyridine -> Topoisomerase [label="Inhibition"]; Pyrazolopyridine -> Purine [label="Antagonism"]; Kinases -> Proliferation [label="Inhibition of\npro-survival signals"]; Topoisomerase -> DNA_Replication [label="Inhibition"]; Purine -> Proliferation [label="Disruption"]; Proliferation -> Apoptosis [style=dashed, arrowhead=none]; DNA_Replication -> Apoptosis [style=dashed, arrowhead=none]; {Proliferation, DNA_Replication} -> Apoptosis [label="Induction of"]; } dot Caption: Proposed anticancer mechanism of pyrazolopyridine derivatives.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inoculation [label="Intraperitoneal Inoculation of\nEAC Cells into Swiss Albino Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="24h Post-Inoculation:\nAdminister Pyrazolopyridine Derivatives\nor Standard Chemotherapy", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Tumor Growth,\nAscites Volume, and Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluation [label="Efficacy Evaluation:\n- % Tumor Growth Inhibition\n- Mean Survival Time\n- Hematological Parameters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> inoculation; inoculation -> treatment; treatment -> monitoring; monitoring -> evaluation; evaluation -> end; } dot Caption: Experimental workflow for EAC in vivo studies.
Anti-Toxoplasmosis Activity: Bumped Kinase Inhibitors vs. Standard of Care
A class of pyrazolopyrimidine derivatives, known as "bumped kinase inhibitors" (BKIs), has demonstrated significant efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. This section compares their in vivo performance with the standard-of-care treatment, a combination of pyrimethamine and sulfadiazine.
Quantitative Data Summary
The following table presents a comparison of the in vivo efficacy of bumped kinase inhibitors and the standard-of-care treatment for toxoplasmosis in murine models.
| Compound/Drug | Dose | Administration Route | Efficacy Metric | Animal Model | Reference |
| Bumped Kinase Inhibitors (Pyrazolopyrimidine Derivatives) | |||||
| BKI-1294 | 30 mg/kg | Oral | 93% reduction in T. gondii tachyzoites in peritoneal fluid | Mice | |
| BKI-1294 | 100 mg/kg | Oral | Almost complete elimination of T. gondii from peritoneal fluid | Mice | |
| Standard of Care | |||||
| Pyrimethamine + Sulfadiazine | 12.5 mg/kg/day (PYR) + 200 mg/kg/day (SDZ) | Oral | 33.3% survival rate (increased to 88.9% with levamisole) | BALB/c mice | [7] |
| Pyrimethamine + Sulfadiazine | 1 mg/kg/day (PYR) + 40 mg/kg/day (SDZ) | Oral | 36% survival rate in acutely infected mice | CF1 mice | [8] |
Experimental Protocols
Murine Model of Toxoplasmosis
The in vivo anti-toxoplasmosis activity is assessed using established mouse models of the infection.
-
Animal Model: Commonly used strains include BALB/c or Swiss mice.[7]
-
Infection: Mice are infected with a specific strain of Toxoplasma gondii, such as the virulent RH strain or the cyst-forming ME-49 strain. Infection is typically induced by intraperitoneal injection of tachyzoites or oral administration of oocysts.[7][9]
-
Drug Administration: Treatment with bumped kinase inhibitors or the pyrimethamine-sulfadiazine combination is initiated after the infection has been established (e.g., 24 hours post-infection). The drugs are typically administered orally for a defined period, for example, for 10 consecutive days.[7]
-
Efficacy Evaluation: The effectiveness of the treatment is determined by measuring the survival rate of the infected mice and by quantifying the parasite burden in various tissues, such as the brain, lungs, and peritoneal fluid, often through methods like tissue culture or PCR.[9][10]
Signaling Pathway and Experimental Workflow
// Nodes BKI [label="Bumped Kinase Inhibitors\n(Pyrazolopyrimidine Derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDPK1 [label="T. gondii\nCDPK1", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKL1 [label="T. gondii\nMAPKL1", fillcolor="#FBBC05", fontcolor="#202124"]; Microneme_Secretion [label="Microneme Secretion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Parasite_Motility [label="Parasite Motility,\nInvasion, and Egress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Blocked [label="Parasite Replication\nBlocked", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BKI -> CDPK1 [label="Inhibition"]; BKI -> MAPKL1 [label="Inhibition"]; CDPK1 -> Microneme_Secretion [label="Regulation"]; Microneme_Secretion -> Parasite_Motility; Parasite_Motility -> Replication_Blocked [label="Inhibition of"]; } dot Caption: Mechanism of action of bumped kinase inhibitors in T. gondii.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; infection [label="Infection of Mice with\nToxoplasma gondii Tachyzoites/Oocysts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Post-Infection Treatment with\nBumped Kinase Inhibitors or\nPyrimethamine + Sulfadiazine", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Survival Rates and\nClinical Signs of Disease", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluation [label="Efficacy Evaluation:\n- Survival Analysis\n- Parasite Burden in Tissues\n(Brain, Lungs, Peritoneal Fluid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> infection; infection -> treatment; treatment -> monitoring; monitoring -> evaluation; evaluation -> end; } dot Caption: Experimental workflow for toxoplasmosis in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Effect of liposome-entrapped methotrexate on Ehrlich ascites tumor cells and uptake in primary liver cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations [frontiersin.org]
- 10. Synergistic activity of azithromycin and pyrimethamine or sulfadiazine in acute experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate Through Spectroscopic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. By presenting predicted data for the target molecule alongside experimental data from isomeric and related structures, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Detailed experimental protocols for the acquisition of spectroscopic data are also included to ensure reproducibility and accuracy.
Structural Elucidation: A Comparative Spectroscopic Approach
The definitive structural confirmation of a novel or synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.
Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes predicted spectroscopic data as a primary reference. This predicted data is compared with experimentally obtained spectra of closely related pyrazolopyridine isomers to highlight the key differentiating features and aid in the unambiguous identification of the target compound.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and provide a comparison with experimentally determined data for related pyrazolopyridine derivatives.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | CH₃ (Ester) (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.8 (s, 1H), ~8.2 (d, 1H), ~7.5 (d, 1H) | ~3.9 (s, 3H) | ~13.5 (br s, 1H, NH) | CDCl₃ |
| Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.60 (s, 1H), 8.42 (s, 1H), 8.16 (d, 1H), 7.80–7.68 (m, 2H), 7.57 (d, 1H) | 3.58 (s, 3H) | - | CDCl₃ |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | 8.80 (s, 1H), 8.15 (d, 1H), 7.82 (d, 1H) | - | - | Methanol-d₄ |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | C=O (Ester) (ppm) | Aromatic Carbons (ppm) | CH₃ (Ester) (ppm) | Solvent |
| This compound (Predicted) | ~165 | ~145, 140, 135, 130, 120, 115 | ~52 | CDCl₃ |
| Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate | 164.5, 160.6 | 143.0, 142.7, 142.1, 137.4, 136.5, 133.7, 133.6, 132.1, 130.9, 128.7, 128.4, 115.1 | 52.7 | CDCl₃ |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | - | 141.0, 137.6, 135.1, 134.2, 131.2, 115.6 | - | Methanol-d₄ |
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) | C=N & C=C Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3300 | ~1720 | ~1600-1450 | C-O stretch (~1250) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967 | 1896, 1608 | 1223 | - |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate | 2949 | 1708, 1692 | 1537 | - |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound (Predicted) | 177.05 | 146 ([M-OCH₃]⁺), 118 ([M-COOCH₃]⁺) | Electron Ionization (EI) |
| Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate | 371.0986 ([M+H]⁺) | - | ESI |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 260 (M⁺) | - | MS |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure standardized data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans is typically required for ¹³C NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), depending on the sample concentration.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. No further sample preparation is typically required.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The mass spectrum is plotted as relative intensity versus m/z, showing the molecular ion peak (if stable enough to be observed) and the characteristic fragmentation pattern.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using multiple spectroscopic techniques.
Caption: A flowchart illustrating the process from synthesis to structural confirmation using NMR, IR, and MS.
Safety Operating Guide
Proper Disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on guidelines for hazardous chemical waste and data from structurally similar pyridine and pyrazole derivatives.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are often flammable, toxic, and irritants.[1][2] Therefore, all waste containing this compound should be handled as hazardous waste.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never dispose of this chemical by evaporation, down the sewer, or in regular trash.[3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][4]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][5]
-
-
Waste Collection and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The container must be sturdy, leak-proof, and chemically compatible with the waste.[3]
-
The label on the waste container must be completed as soon as waste is first added.[4] The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name (this compound) and any other components in the waste stream. Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage:
-
Keep waste containers closed at all times, except when adding waste.[3][4]
-
Store the waste container in a designated and secure satellite accumulation area, which should be a well-ventilated location.[1][7]
-
Use secondary containment for all liquid hazardous waste to prevent spills from spreading.[3]
-
-
Disposal Request:
-
Once the waste container is full, or if work with the chemical is complete, schedule a waste pickup with your institution's EHS department.[3]
-
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinsing: Empty containers of acutely hazardous waste must be triple-rinsed with a suitable solvent that can remove the chemical residue.[4][6]
-
Container Disposal: After triple rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be disposed of as regular solid waste or recycled.[3][4][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Personal Protective Equipment (PPE)
A thorough hazard assessment should always be conducted before beginning any experiment.[1][2] Based on the potential hazards associated with pyridine-carboxylate derivatives and other heterocyclic compounds, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[1][3] | ANSI Z87.1 certified[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3][4] | Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Body Protection | A lab coat must be worn over personal clothing.[5] For handling larger quantities, a chemically resistant apron may be necessary. | Fire-resistant lab coats are recommended when working with flammable materials.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3][7] | Follow OSHA respirator regulations (29 CFR 1910.134).[7] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[5][8] | N/A |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[9] Verify that the fume hood is functioning correctly.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound :
-
Carefully open the container to avoid creating dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment :
-
Keep the container of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate closed when not in use.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Decontamination : After handling, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.[6]
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.[4][9]
-
Labeling : The waste container must be labeled with its contents in accordance with local and federal regulations.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal Request : Arrange for pick-up and disposal by a certified hazardous waste management company, following your institution's procedures.[4] Never pour chemical waste down the drain.[4]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. wm.edu [wm.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
